In preclinical studies, PSI-697 showed activity in inhibiting the P-selectin/PSGL-1 interaction and efficacy across various animal models of inflammation and thrombosis.
Table 1: In Vitro Characterization and Pharmacokinetic Properties
| Aspect | Findings | Source/Model |
|---|---|---|
| In Vitro Activity | Dose-dependently inhibited human P-selectin binding to human PSGL-1, with an IC₅₀ ranging from 50 to 125 µM [1]. | Biacore and cell-based assays [1] |
| Pharmacokinetics (Rat) | Characterized by low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [1]. | Rat model [1] |
Table 2: Efficacy in Rodent and Primate Disease Models
| Disease Model | Dosing & Protocol | Key Outcome |
|---|---|---|
| Vascular Inflammation | 50 mg/kg orally, single dose [1]. | Significantly reduced the number of rolling leukocytes in rat cremaster venules by 39% (P < 0.05) [1]. |
| Venous Thrombosis (Rat) | 100 mg/kg orally [1]. | Reduced thrombus weight by 18% (P < 0.05) without prolonging bleeding time [1]. |
| Arterial Thrombosis (Rat) | 15 or 30 mg/kg orally, starting 1 hr before injury and once daily for 13 days [1]. | Produced dose-dependent reductions in the intima/media ratio by 25.7% (P=0.002) and 40.2% (P=0.025), indicating reduced vessel wall thickening after injury [1]. |
| Venous Thrombosis (Baboon) | 30 mg/kg orally, daily starting 3 days pre-thrombus induction [2]. | Achieved greater than 80% vein lumen opening over time, compared to 0% in vehicle control, without measured anticoagulation. Also significantly decreased vein wall inflammation [2]. |
Despite strong preclinical data, a randomized, double-blind, placebo-controlled crossover study in healthy humans did not demonstrate efficacy for the tested dose.
For researchers looking to replicate or design similar experiments, here are the methodologies for key assays cited in the research.
Flow Cytometry for Platelet-Monocyte Aggregates (PMA) in Human Blood [3]
Rat Carotid Artery Injury Model [1] [5]
This compound works by selectively antagonizing P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells. This interaction is a key initial step in recruiting leukocytes to sites of vascular injury, promoting inflammation and thrombosis [3] [1]. The following diagram illustrates this pathway and the point of inhibition by this compound.
Figure 1: this compound inhibits P-selectin/PSGL-1 binding, a key step in inflammation and thrombosis.
This compound represents a class of small-molecule P-selectin antagonists with a well-defined mechanism of action. Its promising preclinical profile, demonstrating efficacy in reducing both thrombosis and inflammation without increasing bleeding risk in animal models, supported its transition to clinical trials [1] [2]. However, the divergent outcomes between animal studies and human trials highlight the challenges in drug development. The lack of efficacy in the human study at the tested dose indicates that further research would be needed to determine if different dosing strategies or patient populations could yield positive results [3] [4].
This compound, with the chemical name 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] Quinoline-4-carboxylic acid, is a selective antagonist that disrupts the interaction between P-selectin and its primary ligand, PSGL-1 [1] [2]. This interaction is a critical first step in the inflammatory cascade and thrombus formation [3] [4].
The table below summarizes the core quantitative data for this compound:
| Parameter | Details & Quantitative Data |
|---|---|
| Molecular Mass | 367.83 g/mol [1] |
| In Vitro Binding (Biacore & Cell Assays) | IC~50~ of 50-125 μM for inhibiting human P-selectin/PSGL-1 binding [5]. |
| In Vivo Pharmacokinetics (Rat) | Low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [5]. |
| Efficacy in Rat Surgical Inflammation Model | 50 mg/kg p.o. significantly reduced rolling leukocytes in cremaster venules by 39% (P < 0.05) [5]. |
| Efficacy in Rat Venous Thrombosis Model | 100 mg/kg p.o. reduced thrombus weight by 18% (P < 0.05), without prolonging bleeding time [5]. |
| Efficacy in Rat Carotid Injury Model | 30 mg/kg and 15 mg/kg p.o. (once daily for 13 days) reduced intima/media ratios by 40.2% (P=0.025) and 25.7% (P=0.002), respectively [5]. |
| Human Clinical Trial (Phase) | A clinical trial in healthy smokers showed that a 600 mg oral dose achieved plasma concentrations of ~1906 ng/mL at 4h and ~83 ng/mL at 24h. However, it had no significant effect on inhibiting platelet-monocyte aggregate formation at these concentrations [2]. |
For researchers aiming to investigate P-selectin inhibitors, here are the methodologies from key studies on this compound.
This protocol measures the direct ability of a compound to disrupt the P-selectin/PSGL-1 interaction [1].
This protocol, used in both preclinical and clinical studies, is a sensitive measure of platelet activation and P-selectin mediated cell adhesion in whole blood [2].
The workflow for this key experiment is outlined below:
Flow chart of the Platelet-Monocyte Aggregate (PMA) assay.
This intravital microscopy model directly visualizes the effect of a compound on leukocyte rolling, a P-selectin-dependent process [5].
A 2023 study used this compound as a tool to investigate the role of P-selectin in Acute Pancreatitis (AP), revealing a key signaling pathway [6].
The mechanism uncovered by this research is illustrated below:
Proposed pathway for P-selectin induced NETs formation in AP. This pathway suggests that targeting P-selectin with inhibitors like this compound could be a strategy for treating AP and other NET-driven pathologies [6].
This compound represents one approach in a diverse field of P-selectin inhibition. The table below contrasts it with other inhibitor classes:
| Inhibitor Class | Representative Compound | Mechanism / Target | Key Characteristics |
|---|---|---|---|
| Small Molecule | This compound | Antagonizes P-selectin / PSGL-1 binding [1] [5]. | Oral activity; low micromolar IC~50~; showed efficacy in rodent models but not in human PMA assay [2] [5]. |
| Small Molecule | Bimosiamose (TBC1269) | Pan-selectin inhibitor [7] [8]. | Reported IC~50~ of ~70 µM against P-selectin [7] [8]. |
| Monoclonal Antibody | Crizanlizumab | Humanized anti–P-selectin antibody [4]. | Approved for reducing vaso-occlusive crises in sickle cell disease; injectable biologic [4]. |
| Monoclonal Antibody | Inclaclumab | Humanized anti–P-selectin antibody [4]. | In phase 3 trials for sickle cell disease (NCT04935879) [4]. |
| Glycopeptide Mimic | GSnP-6 | Mimics N-terminal PSGL-1, binding to P-selectin [7] [8]. | High affinity (K~d~ ~22 nM); designed for stability by replacing tyrosine sulfates with sulfonates [7] [8]. |
This compound is a validated, orally active tool compound for preclinical research investigating the role of P-selectin in animal models of vascular inflammation, thrombosis, and other related diseases [5] [6]. Its main advantages are its oral bioavailability and well-documented efficacy in rodents.
However, its relatively low binding affinity (micromolar range) and the negative results from a human clinical trial regarding its effect on platelet-monocyte aggregation suggest it may have limitations for clinical translation [2] [7]. Newer approaches, such as high-affinity glycopeptide mimics (e.g., GSnP-6) or therapeutic antibodies, are being developed to overcome these limitations [4] [7] [8].
PSI-697 is an orally active small-molecule antagonist of P-selectin, a cell adhesion molecule that plays a significant role in vascular inflammation and thrombosis by mediating leukocyte and platelet rolling and adhesion [1] [2].
The table below summarizes the core quantitative data for this compound from preclinical and clinical studies:
| Parameter | Preclinical Data (Rat) | Human Clinical Data (Healthy Smokers) |
|---|---|---|
| Molecular Mass | 367.83 g/mol [1] | - |
| In Vitro IC₅₀ | 50 to 125 µM (inhibition of P-selectin/PSGL-1 binding) [1] | - |
| Dosage (Oral) | 15, 30, 50, and 100 mg/kg [1] [3] | 600 mg single dose [4] [5] |
| PK Profile | Low clearance, short half-life, low volume of distribution, moderate oral bioavailability [1] | - |
| Plasma Concentration | - | 1906 ng/mL at 4 hours; 83 ng/mL at 24 hours [4] [5] |
| Key PD Effects | • ↓ Leukocyte rolling (39% in rat cremaster model) [1] • ↓ Thrombus weight (18% in rat venous model) [1] • ↓ Vein wall injury and inflammation [3] • ↓ Intima/media ratio (40.2% in rat carotid model) [1] | No significant effect on basal or TRAP-stimulated platelet-monocyte aggregate formation [4] [5] |
The key findings in the table above are derived from specific, validated experimental models. Here is a detailed look at the methodologies used in the core studies.
The following surgical models were used to demonstrate the pharmacodynamic effects of this compound after oral administration [1].
This compound exerts its effects by targeting the P-selectin/PSGL-1 pathway, a key mediator of thromboinflammation. The following diagram illustrates this pathway and the drug's mechanism.
This compound inhibits P-selectin binding to PSGL-1, disrupting leukocyte recruitment and subsequent thromboinflammation.
The data presents a contrast between promising preclinical results and a lack of efficacy in an early human trial. This may be attributed to factors like the low potency and poor water solubility of this compound, which might require higher doses for a measurable effect in humans [7]. This has motivated the development of next-generation compounds.
For your research, here is a summary of key experimental findings and the methodologies used to obtain them, primarily from animal studies.
| Experimental Model | Protocol / Assay | Key Findings | Citation |
|---|---|---|---|
| In Vitro Binding | Inhibition of soluble human P-selectin binding to PSGL-1. | Concentration-dependent inhibition; IC₅₀ of 125 μM. | [1] |
| Leukocyte Rolling (Rat) | Intravital microscopy in Sprague-Dawley rats (50-100 g). PSI-697 administered orally. | 50 mg/kg dose reduced number of rolling leukocytes by 39% vs. vehicle control. | [2] [1] |
| Venous Thrombosis (Rat) | Oral administration in a rat venous thrombosis model. | 100 mg/kg dose reduced thrombus weight by 18% vs. vehicle, without prolonging bleeding time. | [2] [1] |
| Thrombus Resolution (Baboon) | 30 mg/kg, oral gavage, daily for 6 days in a baboon model of venous thrombosis. | Promoted thrombus resolution and decreased inflammation. | [2] [1] |
| Vein Wall Injury (Rat) | 30 mg/kg, oral gavage, daily in a rat stenosis model. | Significantly decreased intimal thickness and vein wall injury. | [2] |
This compound works by directly inhibiting P-selectin, a cell adhesion molecule that rapidly appears on the surface of activated platelets and endothelial cells during inflammation and thrombosis [3]. Its interaction with PSGL-1 on leukocytes initiates leukocyte rolling and recruitment, a critical early step in the inflammatory cascade [4] [5].
The following diagram illustrates this core mechanism and the inhibitory action of this compound.
It is important to note that while this compound showed efficacy in preclinical models, its binding affinity is relatively weak (Kd ~200 μM) [4] [5]. This has limited its therapeutic potential and spurred the development of next-generation inhibitors like GSnP-6, a glycopeptide mimic with nanomolar affinity (Kd ~22 nM) for P-selectin [4] [5].
NETs inhibition primarily involves preventing their formation or degrading existing structures. The table below summarizes key approaches and representative agents.
| Inhibition Strategy | Molecular Target/Mechanism | Representative Agents | Key Experimental Findings |
|---|---|---|---|
| Inhibit NETs Formation | Protein Arginine Deiminase 4 (PAD4) | GSK484, JBI-589 [1] [2] | GSK484 reduced NETs in hippocampus, alleviated BBB disruption and cognitive dysfunction in SAE mice [1]. |
| Neutrophil Elastase (NE) | Sivelestat, SLPI, SerpinB1 [2] | Sivelestat inhibits NE nuclear translocation and chromatin decondensation [2]. | |
| Degrade Existing NETs | DNA backbone of NETs | DNase I (Dornase alpha) [2] | DNase I treatment reduced metastasis in mice; degrades NET-DNA complexes to restore T cell anti-tumor activity [2]. |
The following protocol is synthesized from methods used in studies involving the PAD4 inhibitor GSK484, which is relevant to the mechanism of PSI-697 [1] [3].
For robust quantification, especially in tissue samples, a software-based approach is recommended:
The diagram below outlines the general workflow for evaluating PAD4-mediated NETosis inhibition in a preclinical setting.
The following diagram illustrates the core signaling pathway involved in PAD4-dependent NET formation and the point of inhibition for compounds like this compound and GSK484.
Cholestatic liver diseases represent a class of hepatobiliary disorders characterized by impaired bile flow, leading to the accumulation of toxic bile acids within the liver. This pathological process triggers a cascade of inflammatory and fibrotic responses that can progress to cirrhosis, liver failure, and the need for transplantation. Current therapeutic options for advanced cholestasis remain limited, creating an urgent need for targeted pharmacological interventions. Recent research has illuminated the critical role of liver endothelial cells (ECs) in shaping the cholestatic microenvironment through specific molecular pathways that promote neutrophil-driven inflammation and injury.
A groundbreaking 2025 study revealed that during obstructive cholestasis, liver endothelial cells activate a distinct Myc-driven transcriptional program in response to accumulating bile acids, particularly chenodeoxycholic acid (CDCA) and its taurine conjugate. This activation occurs through the farnesoid X receptor (FXR) and leads to significant upregulation of P-selectin on endothelial surfaces, promoting robust neutrophil infiltration that exacerbates liver damage. The identification of this CDCA/FXR/Myc/P-selectin axis provides a novel therapeutic opportunity for targeted intervention in cholestatic liver disease. PSI-697, a small molecule inhibitor of P-selectin, has emerged as a promising candidate that specifically disrupts this pathological cascade at the endothelial-neutrophil interface, offering potential for disease modification in cholestatic conditions.
This compound (2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid) is an orally active, small molecule antagonist of P-selectin that functions by competitively inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This interaction is crucial for the initial tethering and rolling of leukocytes along the vascular endothelium, the first step in neutrophil extravasation into inflamed tissues. This compound demonstrates dose-dependent inhibition of human P-selectin binding to PSGL-1 in Biacore and cell-based assays, with reported IC₅₀ values ranging from 50 to 125 µM. The compound exhibits favorable pharmacokinetic properties in rodent models, characterized by low clearance, short half-life, low volume of distribution, and moderate oral bioavailability, making it suitable for further therapeutic development.
Table 1: Biochemical and Pharmacokinetic Profile of this compound
| Parameter | Characteristics/Values |
|---|---|
| Molecular Mass | 367.83 g/mol |
| Mechanism | Competitive P-selectin antagonist |
| IC₅₀ | 50-125 µM (P-selectin/PSGL-1 binding) |
| Pharmacokinetics | Low clearance, short half-life, moderate oral bioavailability |
| Administration | Oral gavage (typically 30-100 mg/kg in rodent studies) |
The therapeutic rationale for this compound in cholestatic liver injury centers on its ability to disrupt the CDCA/FXR/Myc/P-selectin signaling axis identified in recent research. In response to cholestasis-induced bile acid accumulation, endothelial cells upregulate the transcription factor Myc, which directly promotes P-selectin expression. This endothelial P-selectin serves as a critical mediator for neutrophil recruitment to the liver. By blocking P-selectin function, this compound interferes with this specific pathological mechanism without affecting the initial bile acid accumulation, providing a targeted anti-inflammatory approach that addresses the downstream consequences of cholestasis rather than the upstream cause.
The cellular specificity of this approach is particularly valuable therapeutically. While the pathological trigger (bile acid accumulation) affects multiple cell types, the endothelial P-selectin upregulation represents a defined point of intervention that controls the subsequent inflammatory amplification. This strategy potentially avoids the broader immunosuppressive effects associated with more general anti-inflammatory approaches. Evidence from both in vitro and in vivo studies demonstrates that this compound treatment significantly reduces neutrophil infiltration and ameliorates cholestatic liver injury without altering bile acid levels, confirming its mechanism occurs downstream of the initial cholestatic insult.
This compound has demonstrated significant efficacy across multiple preclinical models of vascular inflammation, thrombosis, and cholestatic liver injury. The compound's therapeutic effects are consistent across different disease models and species, supporting its potential as a clinical candidate for cholestatic conditions. The following table summarizes key efficacy data from published preclinical studies:
Table 2: Summary of this compound Efficacy in Preclinical Disease Models
| Disease Model | Species | Dose/Route | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Cholestatic Liver Injury (BDL) | Mouse | Not specified (oral) | Reduced neutrophil recruitment and alleviated liver injury | [1] [2] |
| Vascular Inflammation | Rat | 50 mg/kg (oral) | 39% reduction in rolling leukocytes in cremaster venules | [3] |
| Venous Thrombosis | Rat | 100 mg/kg (oral) | 18% reduction in thrombus weight | [3] |
| Carotid Artery Injury | Rat | 15-30 mg/kg (oral, daily) | 25.7-40.2% decrease in intima/media ratios | [3] |
| Venous Thrombosis & Wall Injury | Rat | 30 mg/kg (oral, daily) | Reduced vein wall stiffness and intimal thickness | [4] |
In the context of cholestatic liver injury, recent research has demonstrated that this compound treatment significantly reduces neutrophil recruitment and ameliorates liver damage in the bile duct ligation (BDL) model, which faithfully recapitulates key aspects of human obstructive cholestasis. The BDL model induces rapid onset of cholestasis characterized by increased serum levels of liver enzymes (AST, ALT), bilirubin, and alkaline phosphatase, along with prominent neutrophil infiltration and progressive fibrosis. Administration of this compound in this model resulted in marked reduction of neutrophil infiltration, a key driver of cholestatic liver injury, with corresponding improvements in histological markers of inflammation and liver damage.
Notably, the therapeutic benefits of this compound in cholestatic models occur without reduction in bile acid accumulation, confirming that its mechanism of action specifically targets the inflammatory sequelae of cholestasis rather than the initial metabolic insult. This distinguishes this compound from other experimental approaches that seek to reduce bile acid toxicity or improve biliary excretion. The efficacy of P-selectin inhibition in cholestasis is further supported by human translational data showing elevated Myc and P-selectin expression in liver endothelial cells of cholestatic patients, along with increased neutrophil infiltration, validating the clinical relevance of the targeted pathway.
The bile duct ligation model is widely considered the gold standard for studying obstructive cholestasis in rodents. Below is a standardized protocol for inducing BDL in mice for the evaluation of this compound efficacy:
Animal Preparation: Utilize 8-12 week old male C57BL/6 mice (20-25 g). House animals under standard conditions with free access to food and water. Fast animals for 12 hours prior to surgery while maintaining free access to water.
Anesthesia and Analgesia: Induce anesthesia using 3-5% isoflurane in oxygen, maintained with 1.5-2% isoflurane throughout the procedure. Administer preoperative analgesia (buprenorphine, 0.05-0.1 mg/kg subcutaneously) 30 minutes prior to incision.
Surgical Procedure:
Postoperative Care: Monitor animals continuously until fully recovered from anesthesia. Maintain on heating pad until ambulatory. Administer postoperative analgesia (buprenorphine) every 8-12 hours for 48 hours. Monitor body weight, activity, and clinical signs daily.
This compound Administration: Initiate this compound treatment 24 hours post-BDL. Prepare this compound suspension fresh daily in 0.5% methylcellulose/0.1% Tween-80. Administer via oral gavage at 30 mg/kg once daily. Include vehicle-control group receiving 0.5% methylcellulose/0.1% Tween-80 only. Continue treatment for duration of study (typically 7-14 days for cholestasis studies).
Serum Collection: Collect blood via cardiac puncture under terminal anesthesia. Separate serum by centrifugation (10,000 × g, 10 min, 4°C) for analysis of liver enzymes (AST, ALT), alkaline phosphatase, total bilirubin, and bile acids.
Liver Harvest: Perfuse liver briefly with ice-cold phosphate-buffered saline (PBS) via portal vein. Excise liver and divide into portions for:
This protocol assesses the effect of this compound on neutrophil adhesion to activated endothelial cells under static conditions:
Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium-2. Seed cells at 2×10⁵ cells/well in 24-well plates and grow to confluence (typically 2-3 days).
Endothelial Cell Activation: Activate confluent HUVECs with recombinant human TNF-α (10 ng/mL) for 4-6 hours to induce P-selectin expression. Include non-activated controls.
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (Polymorphprep or similar). Resuspend neutrophils in assay buffer (HBSS with Ca²⁺/Mg²⁺ + 1% HSA) at 1×10⁶ cells/mL.
This compound Treatment: Pre-treat neutrophils with this compound (0.1-100 µM) or vehicle control for 30 minutes at 37°C prior to adhesion assay.
Adhesion Assay:
Data Analysis: Express results as neutrophils/mm². Compare adhesion between treatment groups using one-way ANOVA with post-hoc testing.
H&E Staining: Following standard hematoxylin and eosin staining procedures, evaluate liver sections for necrotic areas, inflammatory foci, and overall architecture. Use semi-quantitative scoring systems (0-4) for comparative analysis.
Immunohistochemistry for Neutrophil Infiltration: Perform IHC staining using anti-Ly6G antibody (for mouse) or anti-CD66b (for human) to identify neutrophils. Quantify positively stained cells in 10 random high-power fields (400×) per section.
Sirius Red/Fast Green Staining: Assess collagen deposition using Sirius Red/Fast Green staining. Quantify fibrosis using image analysis software to determine % collagen deposition relative to total tissue area.
Liver Transaminases: Measure AST and ALT levels using commercial kinetic assay kits according to manufacturers' protocols.
Bilirubin Measurement: Quantify total bilirubin using diazo method-based commercial kits.
Inflammatory Cytokines: Measure serum levels of IL-6, IL-1β, and other relevant cytokines using ELISA kits specific for the species being studied.
For in vivo studies, this compound should be prepared as a uniform suspension in 0.5% methylcellulose/0.1% Tween-80 in sterile water. The compound has demonstrated stability in this vehicle for at least 7 days when stored protected from light at 4°C. For cell-based studies, prepare a 10-100 mM stock solution in DMSO and dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1%. Quality control should include periodic verification of compound identity and purity by HPLC or LC-MS methods.
When designing studies to evaluate this compound in cholestatic models, several factors require special consideration:
Strain Selection: C57BL/6 mice are most commonly used for BDL studies due to their well-characterized response to cholestatic injury and compatibility with many transgenic models.
Sample Size: Power analysis should precede study initiation. Typically, n=8-10 animals per group provides sufficient power to detect significant differences in primary endpoints like serum ALT and histopathological scores.
Timeline: The acute inflammatory phase of BDL peaks at 3-7 days, while fibrosis becomes prominent by 14-21 days. Study duration should align with specific research questions.
Inclusion of Sham Controls: Sham-operated animals (undergoing laparotomy and bile duct manipulation without ligation) are essential controls for surgical trauma.
Table 3: Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| High mortality post-BDL | Surgical technique, bile leakage, dehydration | Improve aseptic technique, ensure complete ligation, provide subcutaneous fluids |
| Variable injury response | Incomplete bile duct ligation, genetic background | Verify duct transection, use consistent animal strain |
| Poor this compound efficacy | Formulation issues, dosing regimen | Verify suspension uniformity, consider bid dosing |
| Excessive neutrophil background | Non-specific staining | Optimize antibody concentrations, include proper controls |
Diagram 1: The CDCA/FXR/Myc/P-selectin signaling axis in cholestatic liver injury and site of this compound intervention. Accumulation of bile acids (particularly CDCA and its taurine conjugate) during cholestasis activates FXR in liver endothelial cells, leading to Myc transcription factor activation and subsequent P-selectin upregulation. P-selectin mediates neutrophil rolling and adhesion, promoting neutrophil infiltration that exacerbates liver injury. This compound blocks P-selectin function, reducing neutrophil recruitment and ameliorating liver damage.
Diagram 2: Experimental workflow for evaluating this compound efficacy in cholestatic liver injury. The comprehensive assessment includes surgical induction of cholestasis via bile duct ligation, daily this compound treatment, clinical monitoring, and multimodal endpoint analysis including serum biomarkers, histopathology, and molecular profiling to fully characterize therapeutic effects.
Sickle cell disease (SCD) is an autosomal recessive genetic disorder affecting millions worldwide, characterized by a point mutation in the β-globin gene that results in substitution of glutamic acid with valine, producing sickle hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing erythrocyte deformation into sickle shapes that leads to hemolytic anemia, vaso-occlusive crises (VOC), and sterile inflammation. The Townes mouse model, created by replacing mouse α-globin genes with human α-globin and mouse β-like globin genes with human γ-globin and sickle β-globin, recapitulates the human fetal-to-adult hemoglobin switch and exhibits key features of SCD pathophysiology, making it particularly valuable for therapeutic development [1] [2].
P-selectin is a cell adhesion molecule stored in α-granules of platelets and Weibel-Palade bodies of endothelial cells that rapidly translocates to cell surfaces upon activation. The interaction between P-selectin and its primary ligand PSGL-1 (P-selectin glycoprotein ligand-1) expressed on leukocytes mediates the initial "capture and rolling" step in the leukocyte-endothelial adhesion cascade. In SCD, sustained P-selectin expression drives pathological thromboinflammation by facilitating multicellular aggregates that contribute to vaso-occlusion [3]. PSI-697 is a small molecule inhibitor that specifically antagonizes P-selectin, disrupting these maladaptive cell-cell interactions and showing promise for improving parameters associated with vaso-occlusion in SCD models [4].
| Property | Specification |
|---|---|
| Chemical Class | Small molecule antagonist |
| Molecular Target | P-selectin (CD62P) |
| Mechanism of Action | Orthosteric inhibition of P-selectin/PSGL-1 interaction |
| Solubility | Suitable for aqueous vehicle formulation |
| Genotype | Genetic Composition | Phenotype |
|---|---|---|
| HbSS | hα/hα::βS/βS | Severe sickle cell disease |
| HbAS | hα/hα::βA/βS | Sickle cell trait (asymptomatic carrier) |
| HbAA | hα/hα::βA/βA | Wild-type control |
The Townes mouse model demonstrates human-like hemoglobin switching, with protection by fetal hemoglobin during embryonic development followed by expression of adult hemoglobin S postnatally. HbSS mice develop severe anemia, hemolysis, thromboinflammation, and multi-organ pathology that remain relatively stable from young adulthood (4 weeks) through maturity (5 months), providing a consistent window for therapeutic intervention studies [2].
| Parameter | Specification |
|---|---|
| Recommended Dosage | To be determined empirically (e.g., 10-50 mg/kg) |
| Administration Route | Oral gavage or intraperitoneal injection |
| Dosing Volume | 5-10 mL/kg body weight |
| Treatment Frequency | Once or twice daily |
| Treatment Duration | 7-28 days based on experimental endpoints |
Blood should be collected via retro-orbital bleeding or tail vein nick into EDTA-coated tubes at consistent timepoints relative to dosing. Analyze within 2 hours of collection or preserve according to assay requirements.
Table: Key Hematological Parameters in Townes HbSS Mice and Response to this compound
| Parameter | HbAA Baseline (Mean) | HbSS Baseline (Mean) | Expected this compound Effect in HbSS |
|---|---|---|---|
| Hemoglobin (mmol/L) | ~7.5-8.5 | ~4.0-5.0 | Moderate increase |
| Platelets (10⁹/L) | ~800-1200 | ~1200-1600 | Reduction toward normal levels |
| Reticulocytes (%) | ~3-5 | ~15-25 | Decrease |
| White Blood Cells (10⁹/L) | ~5-8 | ~15-25 | Reduction |
| Plasma Hemoglobin | Normal | Elevated | Reduction |
HbSS mice exhibit significant anemia with hemoglobin levels approximately 50% of HbAA controls, along with thrombocytosis, leukocytosis, and reticulocytosis indicative of compensatory erythropoiesis. This compound treatment is expected to improve these parameters by reducing erythrocyte adhesion and hemolysis [2].
Table: Histopathological Scoring of SCD-related Organ Damage
| Organ | Pathological Features | Scoring System (0-3) |
|---|---|---|
| Liver | Vaso-occlusion, sickled erythrocytes, inflammation, iron deposition | 0: None, 1: Mild, 2: Moderate, 3: Severe |
| Spleen | Red pulp expansion, thrombus formation, congestion | 0: Normal, 1: Mild expansion, 2: Moderate expansion with thrombosis, 3: Severe pathological changes |
| Lung | Vascular congestion, inflammation, edema | 0: None, 1: Mild, 2: Moderate, 3: Severe with tissue damage |
HbSS mice typically display splenomegaly with spleen weights significantly elevated compared to HbAS and HbAA controls, red pulp expansion, and thrombus formation. The liver shows vaso-occlusion, sickled erythrocytes in sinusoids, and varying degrees of inflammatory infiltration. This compound treatment should demonstrate reduction in these pathological features [1] [2].
Prophylactic administration of this compound has been shown to reduce neutrophil adhesion to endothelium and decrease formation of multicellular aggregates, key processes in vaso-occlusion pathogenesis [4].
This compound treatment should demonstrate:
| Problem | Potential Cause | Solution |
|---|---|---|
| Lack of Efficacy | Insufficient dosing, improper timing | Optimize dosage and treatment schedule |
| Animal Weight Loss | Disease progression, compound toxicity | Monitor weight daily, adjust dosage if needed |
| Variable Response | Genetic drift in colony, environmental factors | Maintain strict genetic monitoring, standardize conditions |
| Formulation Issues | Poor solubility, compound degradation | Reformulate with appropriate vehicles, verify storage conditions |
Schematic of this compound Mechanism: This diagram illustrates how this compound, a small molecule P-selectin antagonist, inhibits the interaction between P-selectin expressed on activated endothelium and PSGL-1 on leukocytes, thereby reducing leukocyte adhesion and subsequent vaso-occlusion in sickle cell disease [4] [3].
Experimental Evaluation Workflow: This workflow outlines the comprehensive assessment of this compound efficacy in Townes sickle cell disease mice, including hematological, histological, and functional analyses to determine therapeutic potential [4] [2].
The Townes mouse model provides a pathophysiologically relevant platform for evaluating P-selectin inhibitors like this compound for sickle cell disease. The protocols outlined herein enable comprehensive assessment of hematological improvement, reduction in organ pathology, and modulation of adhesion mechanisms. These application notes provide researchers with a standardized framework for investigating P-selectin targeted therapies, supporting the development of novel treatments for this debilitating genetic disorder.
Deep venous thrombosis (DVT) represents a significant clinical challenge, affecting more than 250,000 patients annually in the United States alone. A major complication of DVT is the development of chronic venous insufficiency, characterized by impaired venous outflow, loss of vein compliance, and valvular dysfunction. The current standard of care for DVT treatment and prophylaxis is low-molecular-weight heparin (LMWH), which, while effective at preventing thrombus extension, carries a substantial bleeding risk and does not adequately protect against post-thrombotic syndrome. The limitations of conventional anticoagulant therapies have prompted research into alternative mechanisms targeting the intricate relationship between thrombosis and inflammation, specifically focusing on P-selectin inhibition as a novel therapeutic approach.
The pathophysiological basis for this research stems from the understanding that vein wall injury after thrombosis is multifactorial but appears dependent on both the thrombus itself and local thrombotic and inflammatory mechanisms. P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells, plays a pivotal role in leukocyte recruitment and the propagation of inflammatory responses at sites of vascular injury. Previous research using recombinant P-selectin receptor antagonists in rodent models demonstrated reduced vein wall fibrosis without decreasing thrombus mass, suggesting that inflammatory pathways independently contribute to venous wall damage following thrombosis. This application note details comprehensive protocols and findings from a study investigating PSI-697, a novel oral small-molecule inhibitor of P-selectin, in a well-characterized rat stenosis model of venous thrombosis, with direct comparison to standard LMWH therapy [1].
The study hypothesized that inhibition of vein wall injury through reduction of thrombotic and inflammatory events with P-selectin inhibition and/or LMWH occurs independently of thrombus resolution. The primary objectives were to:
The experimental approach utilized a randomized controlled design with male rats subjected to inferior vena cava (IVC) stenosis to induce thrombosis. The stenosis procedure achieved a 94.4% ± 0.5% reduction in IVC diameter, creating conditions conducive to thrombus formation. Treatment commenced two days after thrombosis induction and continued for seven days until endpoint analysis. The experimental design incorporated four distinct treatment groups to enable comprehensive comparison of therapeutic strategies [1] [2].
Table 1: Experimental Treatment Groups
| Group Number | Treatment Regimen | Administration Route | Dosing Frequency | Sample Size |
|---|---|---|---|---|
| 1 | This compound (30 mg/kg) | Oral gavage | Daily | Not specified |
| 2 | LMWH-Lovenox (enoxaparin, 3 mg/kg) | Subcutaneous injection | Daily | Not specified |
| 3 | This compound (30 mg/kg) + LMWH (3 mg/kg) | Oral gavage + Subcutaneous injection | Daily | Not specified |
| 4 | Untreated controls | N/A | N/A | Not specified |
The study employed a comprehensive multi-parametric assessment strategy to evaluate treatment effects. Thrombus mass was quantified to determine the impact on thrombus resolution. Vein wall biomechanical properties were assessed through tensiometry to measure stiffness (the inverse of compliance). Morphological changes in the vein wall were evaluated by light microscopy with specific focus on intimal thickness scoring. Molecular analyses included enzyme-linked immunosorbent assays (ELISA) for inflammatory mediators and histologic evaluation of inflammatory cell infiltration. This multifaceted approach allowed for comprehensive characterization of both structural and functional outcomes following therapeutic intervention [1].
The results demonstrated that thrombus mass was not significantly reduced by any treatment modality, supporting the hypothesis that the observed therapeutic effects occurred independently of thrombus resolution. Animals across all treatment groups (this compound alone, LMWH alone, and combination therapy) exhibited significant decreases in vein wall stiffness compared to untreated controls. Importantly, the vein wall stiffness in this compound-treated groups was significantly lower than in the LMWH-only group, suggesting superior efficacy of P-selectin inhibition in preserving venous compliance. Morphological analysis revealed that this compound treatment significantly decreased intimal thickness scores compared to both vehicle controls and LMWH-treated animals, indicating a protective effect against venous wall remodeling [1] [2].
Table 2: Quantitative Results of Treatment on Vein Wall Parameters
| Parameter | Control Group | LMWH Group | This compound Group | PSI+LMWH Group | Statistical Significance |
|---|---|---|---|---|---|
| Thrombus Mass | Baseline | No significant reduction | No significant reduction | No significant reduction | NS |
| Vein Wall Stiffness | Reference | Significant decrease vs control | Significant decrease vs control and LMWH | Significant decrease vs control and LMWH | P < 0.05 |
| Intimal Thickness | Reference | Moderate reduction | Significant reduction vs control and LMWH | Significant reduction | P < 0.05 |
| IL-13 Levels | Baseline | No significant change | Significant decrease | Significant decrease | P < 0.05 |
| MCP-1 Levels | Baseline | No significant change | Significant decrease | Significant decrease | P < 0.05 |
| PDGF ββ Levels | Baseline | No significant change | Significant decrease | No significant change | P < 0.05 |
Analysis of inflammatory mediators revealed that this compound and combination therapy groups exhibited significant decreases in interleukin-13 (IL-13), an immunoregulatory and inflammatory cytokine, compared to both controls and LMWH-only treated animals. Similarly, monocyte chemotactic protein-1 (MCP-1) levels in the vein wall were significantly reduced in this compound and combination groups versus controls. Notably, platelet-derived growth factor ββ (PDGF ββ) was significantly decreased only in the this compound monotherapy group, suggesting a specific mechanism of action distinct from anticoagulation. Interestingly, both LMWH and combination therapy groups demonstrated significant increases in vein wall monocytes and total inflammatory cells compared to controls, indicating that anticoagulant therapy may promote inflammatory cell infiltration despite its beneficial effects on vein wall stiffness [1].
The differential effects observed between P-selectin inhibition and standard anticoagulation therapy provide important insights into the mechanistic pathways governing venous wall injury following thrombosis. The superior performance of this compound across multiple parameters of vein wall injury, despite equivalent effects on thrombus mass, underscores the significance of inflammatory processes in the pathogenesis of post-thrombotic vein wall damage. The specific reduction in profibrotic cytokines and growth factors, including IL-13, MCP-1, and PDGF ββ, following P-selectin inhibition suggests that targeted anti-inflammatory strategies may offer advantages over conventional anticoagulation for preserving venous integrity and preventing chronic sequelae following DVT [2].
The data from this study strongly support the superior efficacy of P-selectin inhibition using this compound compared to standard LMWH therapy across multiple measured parameters of vein wall injury, despite equivalent effects on thrombus mass. This dissociation between thrombus resolution and vein wall protection highlights the critical role of inflammatory mechanisms in the pathogenesis of post-thrombotic venous wall damage. The significant reductions in vein wall stiffness, intimal thickening, and specific inflammatory mediators with this compound treatment suggest that targeted anti-inflammatory strategies may offer distinct advantages over conventional anticoagulation for preserving venous structure and function following DVT [1].
The differential effects on inflammatory cell infiltration observed between treatment groups warrant particular consideration. While LMWH monotherapy increased vein wall monocytes and total inflammatory cells despite reducing stiffness, this compound specifically modulated cytokine production without promoting inflammatory cell recruitment. This suggests that the mechanisms by which these therapies protect the venous wall are fundamentally different, with P-selectin inhibition targeting specific pro-inflammatory and profibrotic signaling pathways rather than broadly modulating cellular infiltration. The reduction in PDGF ββ, a potent stimulator of smooth muscle cell proliferation and collagen synthesis, exclusively in the this compound group, provides a plausible mechanism for its superior efficacy in preventing intimal thickening and venous wall fibrosis [1] [2].
The clinical implications of these findings are substantial, particularly given the limitations of current standard therapies for DVT. While LMWH and other anticoagulants effectively prevent thrombus extension and recurrence, they do not adequately protect against post-thrombotic syndrome, a chronic debilitating condition that develops in up to 50% of patients following proximal DVT. The demonstrated ability of this compound to reduce vein wall injury without increasing bleeding risk addresses a significant unmet need in venous thromboembolism management. Furthermore, the oral bioavailability of this compound offers practical advantages over injectable anticoagulants for extended treatment durations, potentially improving patient compliance and long-term outcomes [1].
The translational potential of P-selectin inhibition is further supported by studies in primate models demonstrating similar benefits with related compounds. Research evaluating E-selectin inhibition in a baboon model of iliac vein thrombosis showed significantly increased vein recanalization, decreased vein wall inflammation, and reduced intimal thickening and fibrosis without affecting coagulation parameters or bleeding risk. These consistent findings across species strengthen the evidence for selectin inhibition as a promising therapeutic strategy for DVT that may potentially change how we treat this common condition [3].
Diagram 1: Experimental workflow illustrating the comprehensive study design from animal preparation through endpoint analyses.
Diagram 2: Proposed mechanism of action for this compound in protecting against vein wall injury following deep venous thrombosis.
P-selectin and PAD4 have emerged as significant contributors to the pathogenesis of inflammatory diseases, particularly in the context of acute pancreatitis (AP) and related conditions. P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells, plays a crucial role in leukocyte recruitment and has been recently implicated in inducing neutrophil extracellular traps (NETs) formation through molecular pathways involving PAD4. NETs are web-like structures composed of DNA, histones, and granular proteins that neutrophils release in response to various stimuli. While initially identified as a host defense mechanism, excessive NET formation has been linked to tissue damage and disease progression in various inflammatory conditions.
Recent clinical evidence demonstrates that patients with acute pancreatitis exhibit significantly elevated levels of both NETs and P-selectin compared to healthy volunteers, suggesting a potential pathogenic connection [1] [2]. Understanding the mechanistic relationship between P-selectin and PAD4 activation provides valuable insights for therapeutic intervention. PSI-697, a novel P-selectin inhibitor, has shown promise in disrupting this pathological cascade by targeting the P-selectin/PSGL-1 interaction, subsequently downregulating the downstream signaling events that lead to PAD4 activation and NET formation [1] [3]. These application notes and protocols provide detailed methodologies for investigating this compound-mediated PAD4 expression inhibition in experimental models relevant to acute pancreatitis and other NET-driven pathologies.
This compound (2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid) is a small molecule antagonist that specifically targets P-selectin with oral activity. Biochemical analyses using Biacore and cell-based assays demonstrate that this compound dose-dependently inhibits the binding of human P-selectin to its primary ligand, PSGL-1 (P-selectin glycoprotein ligand-1), with 50% inhibition of binding occurring at concentrations between 50 to 125 µM [3]. This specific interaction blockade prevents the initial signaling event that would otherwise trigger downstream inflammatory cascades.
In vivo pharmacokinetic studies in rats characterize this compound as having low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [3]. These properties contribute to its efficacy in rodent models of vascular inflammation and thrombosis, where this compound administration significantly reduced leukocyte rolling in exteriorized rat cremaster venules by 39% compared to vehicle control and reduced thrombus weight by 18% in a rat venous thrombosis model, without prolonging bleeding time [3]. These characteristics position this compound as a valuable research tool for investigating P-selectin-mediated pathologies.
The pathway connecting P-selectin activation to PAD4-mediated NET formation involves a coordinated signaling cascade that culminates in histone citrullination and chromatin decondensation. Upon P-selectin binding to PSGL-1 on neutrophils, intracellular signaling is triggered through spleen-associated tyrosine kinase (Syk) phosphorylation, which in turn mediates calcium mobilization within the cell [1] [2]. This increased intracellular calcium activates PAD4 (peptidyl arginine deiminase 4), a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on histone proteins, particularly histone H3.
Citrullinated histones undergo structural changes that facilitate chromatin decondensation, a critical step in NETosis (the process of NET formation) [4] [5]. The citrullination process alters the electrostatic properties of histones, reducing their positive charge and consequently weakening their interaction with negatively charged DNA [5]. This PAD4-mediated histone hypercitrullination is now recognized as a fundamental mechanism in NET formation across various pathological contexts, including acute pancreatitis, cancer progression, and autoimmune diseases [1] [4] [5].
Figure 1: P-selectin Signaling Pathway in NET Formation. This diagram illustrates the molecular pathway through which P-selectin activation leads to neutrophil extracellular trap (NET) formation via PSGL-1, Syk phosphorylation, calcium mobilization, and PAD4-mediated histone citrullination. This compound inhibits the initial P-selectin/PSGL-1 interaction, disrupting the entire cascade [1] [2].
Table 1: Summary of this compound Efficacy in Preclinical Models
| Disease Model | Administration Route | Dosage | Key Results | Reference |
|---|---|---|---|---|
| Acute Pancreatitis (Mouse) | Oral | Not specified | Reduced NET formation, decreased PAD4 expression, ameliorated pancreatic tissue damage, reduced serum amylase and lipase | [1] [2] |
| Vascular Inflammation (Rat) | Oral | 50 mg/kg | 39% reduction in rolling leukocytes in cremaster venules | [3] |
| Venous Thrombosis (Rat) | Oral | 100 mg/kg | 18% reduction in thrombus weight without prolonged bleeding time | [3] |
| Carotid Injury (Rat) | Oral | 30 mg/kg or 15 mg/kg | 40.2% and 25.7% decrease in intima/media ratios, respectively | [3] |
Table 2: PAD4 Inhibitors and Their Properties
| Inhibitor Name | Type | IC50 Value | Selectivity | Key Characteristics | Reference |
|---|---|---|---|---|---|
| This compound | P-selectin inhibitor | 50-125 µM (P-selectin binding inhibition) | P-selectin specific | Orally active, reduces NET formation via upstream P-selectin inhibition | [1] [3] |
| GSK199 | PAD4 inhibitor | 250 nM (0.2 mM Ca²⁺) | 35x more selective for PAD4 | Reversible, calcium-competitive, mixed mode of inhibition | [4] [6] |
| GSK484 | PAD4 inhibitor | 50 nM (0.2 mM Ca²⁺) | 35x more selective for PAD4 | Reversible, calcium-competitive, reduced NET formation in human neutrophils | [4] [6] |
| JBI-589 | PAD4 inhibitor | 0.122 µM | Highly selective for PAD4 | Orally active, reduced tumor growth and metastasis, enhanced checkpoint inhibition | [4] [7] |
| Cl-amidine | PAD4 inhibitor | Not specified | Irreversible, pan-PAD inhibitor | Covalently binds C645 in active site, widely used as research tool | [4] [6] |
Research findings demonstrate that This compound pretreatment effectively blunts NET formation and PAD4 expression in pancreatic tissue, concomitant with amelioration of acute pancreatitis severity in mouse models [1] [2]. The therapeutic efficacy was assessed through multiple parameters including histopathological scoring, measurement of serum amylase and lipase levels, and quantification of NET-specific markers. In these studies, P-selectin stimulation upregulated PSGL-1 expression, increased Syk phosphorylation, mediated intracellular calcium signaling, and led to PAD4 activation and expression, which collectively modulated NET formation in neutrophils [1]. The inhibition of this pathway at the P-selectin level with this compound produced significant protective effects against pancreatic tissue damage.
The calcium dependence of PAD4 activation presents a critical regulatory mechanism, with calcium binding increasing PAD4 enzymatic activity by more than 10,000-fold [6]. This explains the significance of calcium mobilization in the P-selectin signaling pathway and provides a rationale for targeting upstream events to modulate PAD4 activity. The structural basis for PAD4 inhibition involves key residues in the enzyme's active site, including C645, D350, D473, and H471, which are essential for the conversion of arginine substrates to citrulline [4]. Understanding these molecular interactions facilitates the development and application of targeted inhibitors like this compound.
Blood Collection: Collect fresh human peripheral blood into EDTA-containing tubes to prevent coagulation. Process samples within 2 hours of collection for optimal neutrophil viability [1] [2].
Density Gradient Centrifugation: Layer undiluted blood carefully over neutrophil isolation medium (commercial kits such as Solarbio, China). Centrifuge at 400-500 × g for 30-35 minutes at room temperature with minimal brake settings to maintain gradient integrity [1] [2].
Neutrophil Harvesting: After centrifugation, carefully aspirate the neutrophil-rich layer at the interface. Wash cells twice with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) to remove platelets and residual isolation medium [1].
Purity Assessment: Determine neutrophil purity using Wright-Giemsa staining following standard protocols. Accept preparations with >96% purity for experimental use. Count cells using a hemocytometer or automated cell counter and resuspend in RPMI 1640 medium supplemented with 2% FBS at appropriate concentrations for subsequent assays [1] [2].
Neutrophil Stimulation: Seed isolated neutrophils at 2-5×10⁵ cells/well in appropriate plates. Stimulate with P-selectin recombinant protein (concentration range: 1-10 µg/mL) for 4 hours at 37°C in 5% CO₂ to induce NET formation [1] [2].
Inhibitor Treatment: For inhibition studies, preincubate neutrophils with This compound (concentration range: 10-100 µM) for 30-60 minutes prior to P-selectin stimulation. Include vehicle controls and untreated controls for baseline comparisons [1] [3].
NET Quantification Methods:
Figure 2: Experimental Workflow for In Vitro NET Formation Assay. This diagram outlines the key steps in assessing NET formation and inhibition, from neutrophil isolation through stimulation and multiple quantification methods [1] [2].
Animal Selection: Use 8-12 week old C57BL/6 mice (or other appropriate strains) with body weights of 20-25g. House animals under standard conditions with free access to food and water. All procedures should receive appropriate institutional animal care committee approval [1] [2].
Acute Pancreatitis Induction: Induce acute pancreatitis via intraperitoneal injections of caerulein (a cholecystokinin analog). Administer caerulein at 50-100 µg/kg body weight hourly for 6-10 injections. Monitor animals for signs of distress and characteristic features of pancreatitis [1] [2].
This compound Treatment Protocol: Administer this compound via oral gavage at doses ranging from 30-100 mg/kg body weight. For prophylactic protocols, administer 1 hour before pancreatitis induction. For therapeutic protocols, administer immediately after the first caerulein injection. Continue dosing based on experimental design and pharmacokinetic properties [1] [3].
Blood Collection: At experimental endpoint, collect blood via cardiac puncture or retro-orbital bleeding under anesthesia. Separate serum by centrifugation (2000 × g, 10 minutes, 4°C) for analysis of amylase and lipase activities using standard commercial kits [1] [2].
Pancreatic Tissue Processing: Harvest pancreatic tissue and divide for multiple analyses:
Western Blot for PAD4: Homogenize frozen pancreatic tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with anti-PAD4 antibodies. Use β-actin or GAPDH as loading controls. Quantify band intensities using appropriate imaging software [1] [2].
Cell Loading: Load isolated neutrophils with Fluo-4 AM dye (5 µM working concentration) in HEPES-buffered saline solution. Incubate at 37°C for 40 minutes, protected from light [1] [2].
Signal Acquisition: After loading, wash cells twice and analyze using flow cytometry or fluorescence microscopy. For flow cytometry, collect baseline fluorescence for 30-60 seconds before adding stimuli to establish baseline calcium levels [1].
Stimulation and Inhibition: Stimulate neutrophils with P-selectin recombinant protein (1-10 µg/mL) with or without this compound pretreatment (10-100 µM). Monitor fluorescence changes over time, typically for 10-15 minutes post-stimulation [1] [2].
Data Analysis: Calculate relative fluorescence intensity normalized to baseline. Compare peak responses between treatment groups to assess the effect of this compound on P-selectin-mediated calcium mobilization [1].
The therapeutic targeting of the P-selectin-PAD4 axis extends beyond acute pancreatitis to encompass a range of inflammatory diseases and oncological conditions. In cancer biology, PAD4 inhibition has demonstrated significant potential in halting tumor progression and metastatic spread by modulating neutrophil function in the tumor microenvironment [7]. Research from the Nefedova laboratory shows that PAD4 inhibition dramatically down-regulates the chemokine receptor CXCR2, reduces immunosuppressive polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) at tumor and metastatic sites, activates T cells, and synergizes with immune checkpoint blockade therapies [7].
In the context of rheumatoid arthritis (RA), PAD4-mediated citrullination of proteins generates autoantigens that drive the production of anti-citrullinated protein antibodies (ACPA), a hallmark of RA pathogenesis [8]. Computational drug repurposing approaches have identified several FDA-approved medications, including Pemetrexed, Leucovorin, Chlordiazepoxide, and Ioversol, as potential PAD4 inhibitors for RA treatment, demonstrating the broad interest in targeting this pathway across disease states [8].
Additionally, PAD4-mediated NET formation has been implicated in fibrotic encapsulation around orthopedic implants, with studies showing that PAD4 inhibition or NET resolution through DNase 1 treatment improves osseointegration and reduces fibrotic tissue in murine models of implant failure [9]. These diverse applications highlight the pathophysiological significance of the P-selectin-PAD4-NET axis and the potential broad utility of targeted interventions like this compound across multiple therapeutic areas.
The methodologies outlined in these application notes provide comprehensive guidance for investigating This compound-mediated inhibition of PAD4 expression and NET formation in the context of acute pancreatitis and related conditions. The experimental protocols detail specific techniques for in vitro assessment of neutrophil responses, in vivo modeling of acute pancreatitis, and molecular analyses of key signaling pathways. The consistent findings across multiple studies demonstrate that P-selectin inhibition represents a promising therapeutic strategy for modulating PAD4 activity and NET formation, with potential applications spanning inflammatory diseases, cancer, and autoimmune conditions.
As research in this field advances, the refinement of more potent inhibitors targeting this pathway continues to evolve. The development of highly selective PAD4 inhibitors such as GSK199, GSK484, and JBI-589 provides additional tools for investigating the specific contribution of PAD4-mediated citrullination in disease pathogenesis [4] [7] [6]. The complementary use of P-selectin inhibitors like this compound and direct PAD4 inhibitors will enable more precise dissection of this biologically significant pathway and facilitate the development of novel therapeutic interventions for conditions driven by aberrant NET formation.
This compound is a novel, orally active small-molecule antagonist of P-selectin [1]. Its primary mechanism of action is to dose-dependently inhibit the binding of P-selectin to its primary ligand on leukocytes, P-selectin glycoprotein ligand-1 (PSGL-1) [1]. While this compound itself does not directly inhibit Syk, it targets a critical upstream event: by blocking P-selectin, it prevents the initiation of the PSGL-1/Syk/Ca2+/PAD4 signaling cascade that leads to Neutrophil Extracellular Trap (NET) formation and exacerbation of inflammatory diseases [2] [3] [4].
The most well-documented application of this compound in research is in the context of acute pancreatitis (AP). The rationale for its use is outlined below:
Here are detailed methodologies for key experiments demonstrating the efficacy of this compound.
This protocol is used to demonstrate that this compound, via P-selectin inhibition, prevents NETosis induced by P-selectin stimulation [2] [3] [4].
This protocol assesses the therapeutic potential of this compound in a live animal model of disease [2] [4].
The table below summarizes key quantitative findings from the literature on this compound.
| Parameter | Experimental System | Effect of this compound | Citation |
|---|---|---|---|
| P-selectin/PSGL-1 Binding (IC₅₀) | Biacore/cell-based assay | 50-125 μM | [1] |
| Rolling Leukocytes | Rat cremaster venules inflammation model | ↓39% (50 mg/kg, p.o.) | [1] |
| Thrombus Weight | Rat venous thrombosis model | ↓18% (100 mg/kg, p.o.) | [1] |
| Neointima Formation | Rat carotid injury model | ↓40.2% (30 mg/kg, p.o.) | [1] |
| NETosis & AP Severity | Caerulein-induced AP mouse model | Blunted NET formation, reduced PAD4, and ameliorated histopathological score | [2] |
| MRP8/14 Release | Mouse bone marrow neutrophils | Inhibited P-selectin-induced release (200 μM in vitro) | [5] |
The following diagrams illustrate the mechanistic role of this compound and a generalized experimental workflow.
Diagram 1: this compound inhibits the P-selectin/PSGL-1 interaction, blocking the subsequent Syk/Ca2+/PAD4 signaling cascade that leads to NET formation.
Diagram 2: A generalized workflow for evaluating this compound in both in vitro and in vivo experimental settings.
This compound serves as a valuable tool compound for researchers investigating the pathophysiological roles of the P-selectin and Syk/Ca2+ signaling axis. The protocols and data summarized here provide a solid foundation for designing experiments to explore its therapeutic potential in inflammatory and thrombotic diseases where this pathway is implicated.
P-selectin represents a crucial therapeutic target in inflammatory and thrombotic diseases due to its fundamental role in mediating the initial adhesion and rolling of leukocytes on activated platelets and endothelial surfaces. This transmembrane glycoprotein is rapidly translocated to cell surfaces upon activation, where it interacts with its primary ligand PSGL-1 (P-selectin glycoprotein ligand-1) expressed on leukocytes, initiating a cascade of inflammatory cell recruitment and cellular activation processes. The strategic importance of P-selectin inhibition lies in its potential to disrupt the pathological inflammation-thrombosis interface that characterizes conditions such as acute coronary syndromes, venous thrombosis, and acute pancreatitis. Among the diverse approaches to P-selectin blockade, small molecule inhibitors like PSI-697 (2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid) offer distinct advantages in terms of oral bioavailability, manufacturing efficiency, and cost-effectiveness compared to antibody-based therapeutics.
This compound represents a novel, orally active antagonist specifically designed to target the P-selectin/PSGL-1 interaction with a molecular mass of 367.83 Da [1]. Its development emerged from the need to overcome limitations of earlier P-selectin inhibitors, including suboptimal efficacy, poor pharmacokinetic profiles, and the practical challenges associated with biologic agents. As research continues to elucidate the multifaceted roles of P-selectin in disease pathophysiology, including recent findings demonstrating its capacity to induce neutrophil extracellular traps (NETs) through the PSGL-1/Syk/Ca2+/PAD4 signaling pathway [2], the utility of well-characterized experimental tools like this compound becomes increasingly important for both mechanistic studies and therapeutic development.
Table 1: Summary of this compound Efficacy Across Experimental Models
| Experimental Model | Dosing/Concentration | Key Efficacy Outcomes | Significance |
|---|---|---|---|
| In vitro P-selectin binding | 50-125 µM | 50% inhibition of human P-selectin to PSGL-1 binding | IC50 range established [1] |
| Rat cremaster venules (exteriorized) | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | P < 0.05 vs. vehicle control [1] |
| Rat venous thrombosis | 100 mg/kg p.o. | 18% reduction in thrombus weight | P < 0.05 vs. vehicle, no bleeding time prolongation [1] |
| Rat carotid injury | 30 mg/kg p.o. (13 days) | 40.2% decrease in intima/media ratios | P = 0.025 vs. vehicle controls [1] |
| Rat carotid injury | 15 mg/kg p.o. (13 days) | 25.7% decrease in intima/media ratios | P = 0.002 vs. vehicle controls [1] |
| Human platelet-monocyte aggregates | 600 mg single dose (1906 ng/mL plasma) | No significant inhibition of basal or TRAP-stimulated aggregates | P > 0.05 at 4 and 24 hours [3] |
| Mouse acute pancreatitis | Not specified in study | Reduced NETs formation and pancreatic tissue damage | Ameliorated disease severity [2] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Characteristics | Experimental Notes |
|---|---|---|
| Clearance | Low | Favorable pharmacokinetic property [1] |
| Half-life | Short | Requires consideration of dosing frequency [1] |
| Volume of Distribution | Low | Suggests limited tissue penetration [1] |
| Oral Bioavailability | Moderate | Supports oral administration route [1] |
| Plasma Concentration (4h post-dose) | 1906 ng/mL (~5.2 µM) | In human subjects receiving 600 mg [3] |
| Plasma Concentration (24h post-dose) | 83 ng/mL (~0.23 µM) | Rapid clearance observed in humans [3] |
The exteriorized rat cremaster model provides a physiologically relevant system for real-time visualization and quantification of leukocyte-endothelial interactions in response to inflammatory stimuli. This assay directly measures the functional efficacy of P-selectin inhibitors like this compound by quantifying the reduction in leukocyte rolling—the critical first step in the inflammatory cascade that depends heavily on P-selectin/PSGL-1 interactions. The cremaster muscle's thin, translucent structure allows for high-resolution intravital microscopy, making it ideal for studying the dynamic process of leukocyte rolling under near-physiological conditions [1].
Animal Preparation and Dosing:
Cremaster Muscle Exteriorization:
Intravital Microscopy and Data Acquisition:
Leukocyte Rolling Quantification:
In the foundational study of this compound, treatment with 50 mg/kg orally resulted in a statistically significant 39% reduction (P < 0.05) in rolling leukocytes compared to vehicle control [1]. This level of inhibition demonstrates meaningful biological activity despite not achieving complete abolition of rolling, suggesting that partial blockade of P-selectin may be sufficient for therapeutic effects in certain contexts. Researchers should normalize data to pre-treatment baselines when possible and include appropriate positive controls (e.g., P-selectin blocking antibodies) to validate assay sensitivity.
The flow cytometry-based assessment of platelet-monocyte aggregates serves as a sensitive ex vivo measure of P-selectin inhibition in whole blood. This protocol details the human study methodology where this compound was administered at 600 mg orally to healthy smokers in a randomized, double-blind, placebo-controlled crossover design [3].
Key Steps:
Surface Plasmon Resonance (SPR) Protocol: The binding affinity of this compound to P-selectin has been characterized using Biacore technology, which measures real-time biomolecular interactions [1].
Cell-Based Binding Assay:
Figure 1: P-Selectin Signaling Pathway and this compound Inhibition Mechanism
This compound exerts its effects by specifically targeting the P-selectin/PSGL-1 interaction, thereby disrupting downstream signaling cascades that drive inflammatory and thrombotic processes. As illustrated in Figure 1, the binding of P-selectin to its primary ligand PSGL-1 on leukocytes triggers intracellular signaling through the Syk kinase pathway, leading to calcium mobilization and subsequent activation of peptidylarginine deiminase 4 (PAD4) [2]. This signaling axis ultimately promotes the formation of neutrophil extracellular traps (NETs)—web-like structures composed of DNA and granular proteins that contribute to inflammation and tissue damage in conditions such as acute pancreatitis.
The therapeutic mechanism of this compound involves competitive inhibition at the P-selectin binding site, preventing its interaction with PSGL-1 and subsequent signal transduction. Molecular docking studies suggest that small molecule inhibitors like this compound target the lectin domain of P-selectin, which is essential for carbohydrate-mediated recognition of PSGL-1 [4]. This inhibition is particularly effective against the initial stages of leukocyte recruitment, as demonstrated by the significant reduction in leukocyte rolling observed in the rat cremaster model [1]. The specificity of this interaction is crucial, as this compound does not appear to significantly affect bleeding time—a distinct advantage over conventional anticoagulant therapies [1].
This compound has demonstrated efficacy across multiple preclinical models of vascular inflammation and thrombosis, supporting its potential utility in various disease contexts:
Venous Thrombosis: In a rat venous thrombosis model, this compound (100 mg/kg p.o.) significantly reduced thrombus weight by 18% without prolonging bleeding time, highlighting its antithrombotic efficacy with a potentially favorable safety profile regarding hemorrhage risk [1].
Vascular Inflammation and Restenosis: In a rat carotid injury model, this compound administered orally at 30 mg/kg or 15 mg/kg once daily for 13 days resulted in dose-dependent reductions in intima/media ratios of 40.2% and 25.7%, respectively [1]. This indicates potential application in preventing neointimal hyperplasia following vascular injury.
Acute Pancreatitis: Recent research has revealed that P-selectin inhibition with this compound can blunt NETs formation and PAD4 expression in pancreatic tissue, ameliorating disease severity in mouse models [2]. This suggests expanding therapeutic applications to sterile inflammatory conditions beyond cardiovascular diseases.
This compound represents one of several approaches to P-selectin inhibition, each with distinct characteristics:
Small Molecules (this compound, TBC-1269): Offer oral bioavailability and lower production costs but generally exhibit lower potency (micromolar range) compared to biologics [5].
Glycopeptide Mimetics (GSnP-6): Demonstrate nanomolar affinity (Kd ~22 nM) but present synthetic challenges and higher manufacturing complexity [5] [6].
Antibody-based Inhibitors (Crizanlizumab): Provide high specificity but face limitations including high production costs, poor transport stability, and potential immunogenicity with repeated administration [4].
The choice of inhibitor type depends on the specific research or therapeutic objectives, balancing factors such as potency, dosing frequency, administration route, and cost considerations.
When implementing this compound in experimental models, several technical considerations warrant attention:
Species Specificity: The inhibitory activity of this compound may vary between species due to structural differences in P-selectin. Researchers should validate cross-reactivity when working with non-human models [1].
Plasma Protein Binding: The high protein binding characteristics of many small molecules can significantly impact free drug concentrations and functional activity.
Metabolic Stability: The short half-life of this compound observed in both rat and human studies may necessitate multiple dosing regimens in prolonged experiments [1] [3].
Functional Assay Sensitivity: The lack of significant effect on platelet-monocyte aggregation in human subjects despite adequate plasma levels suggests potential limitations in target engagement or compensatory mechanisms in certain biological contexts [3].
Off-Target Effects: While designed as a P-selectin antagonist, comprehensive selectivity profiling against related targets (E-selectin, L-selectin) should be considered when interpreting results.
Researchers should carefully match the pharmacological properties of this compound with their experimental design, particularly regarding dosing timing relative to peak plasma concentrations and the specific readouts most sensitive to P-selectin inhibition.
This compound serves as a valuable pharmacological tool for investigating P-selectin-mediated processes in inflammatory and thrombotic diseases. The detailed protocols provided in this document enable researchers to implement robust assays for evaluating leukocyte rolling inhibition and related phenomena. When applied appropriately with consideration of its pharmacokinetic and pharmacodynamic properties, this compound can generate meaningful data on P-selectin function and inhibition. The continuing elucidation of P-selectin's role in disease pathways, including recently identified functions in NETosis, underscores the ongoing relevance of well-characterized inhibitors like this compound for both basic research and therapeutic development [2].
Mechanism of Action: PSI-697 is a novel oral small-molecule antagonist of P-selectin, a cell surface adhesion molecule that mediates interactions between platelets, leukocytes, and the endothelium [1]. By inhibiting P-selectin binding to its primary ligand, PSGL-1, this compound aims to reduce vascular inflammation and thrombosis without significant anticoagulant effects [2] [3].
Key Experimental Findings: The following table summarizes quantitative data from foundational in vitro and in vivo studies.
| Model/Assay | Key Finding | Dosage/Concentration | Reported Outcome/IC₅₀ | Citation |
|---|---|---|---|---|
| In Vitro Binding Assay | Inhibits human P-selectin binding to PSGL-1 | N/A | IC₅₀ = 50 - 125 μM [3] | [3] |
| Rat Cremaster Venule | Reduces leukocyte rolling | 50 mg/kg (p.o.) | 39% reduction vs. control [3] | [3] |
| Rat Venous Thrombosis | Reduces thrombus weight | 100 mg/kg (p.o.) | 18% reduction vs. vehicle [3] | [3] |
| Baboon Iliac Vein Thrombosis | Promotes thrombus resolution | 30 mg/kg (p.o., daily) | >80% vein lumen opening [2] | [2] |
| Baboon Iliac Vein Thrombosis | Increases plasma D-dimer | 30 mg/kg (p.o., daily) | Significant increase 6h post-induction [2] | [2] |
| Human Clinical Trial (Phase) | Effect on platelet-monocyte aggregates | 600 mg (single oral dose) | No significant inhibition [1] | [1] |
This protocol is used to establish the compound's baseline activity [3].
This model evaluates the anti-thrombotic efficacy of this compound in vivo [3].
This large-animal model assesses the compound's ability to promote the breakdown of an established thrombus [2].
A 2025 study identified a new application for this compound in liver disease, suggesting broader therapeutic potential [5].
The diagrams below illustrate the core mechanism and a key experimental workflow.
Diagram 1: Mechanism of this compound Action. This compound binds to P-selectin, blocking its interaction with PSGL-1 on leukocytes. This inhibits leukocyte recruitment and rolling, a key step in the inflammatory process that sustains thrombosis, thereby promoting thrombus resolution [2] [1] [3].
Diagram 2: Baboon Thrombus Resolution Protocol. This workflow outlines the key steps for the in vivo assessment of this compound in promoting thrombus resolution, highlighting the pre- and post-thrombosis dosing schedule and critical outcome measures [2].
This compound remains a valuable research tool for investigating the role of P-selectin in thrombosis and inflammation. The detailed protocols provided here have demonstrated efficacy in promoting thrombus resolution and reducing inflammation in multiple animal models without increasing bleeding risk [2] [3]. Its potential application is now expanding into other P-selectin-mediated diseases like cholestatic liver injury [5].
However, the path to clinical development is challenging. The primary hurdle is the lack of efficacy in human studies [1] [6]. Future research should focus on understanding the disconnect between animal and human results, potentially exploring different dosing regimens, patient populations, or formulations. The investigation of this compound in other disease models and as part of combination therapies may yet reveal its therapeutic value.
This compound is a novel, orally bioavailable, non-carbohydrate-based small molecule antagonist of P-selectin that has shown significant promise in preclinical studies for various inflammatory and thrombotic conditions. As a selective P-selectin inhibitor, this compound targets the inflammatory cascade at the molecular level by interfering with leukocyte rolling and adhesion, key initial steps in vascular inflammation and thrombosis. P-selectin, an integral membrane protein expressed on activated platelets and endothelial cells, mediates the binding of these cells to leukocytes through its cognate ligand PSGL-1 (P-selectin glycoprotein ligand 1). This interaction is critically involved in the pathophysiology of numerous conditions including arterial and venous thrombosis, inflammation, and cancer metastasis. The therapeutic inhibition of P-selectin represents an innovative approach to controlling these disease processes without the bleeding risks associated with conventional anticoagulant therapies.
Research indicates that this compound dose-dependently inhibits the binding of human P-selectin to human PSGL-1, achieving 50% inhibition at concentrations ranging from 50 to 125 μM in biochemical and cell-based assays [1]. Preclinical studies have demonstrated its efficacy in reducing leukocyte rolling in vascular inflammation models, decreasing thrombus formation in venous thrombosis models, and limiting neointimal hyperplasia in arterial injury models—all following oral administration. These characteristics make this compound a valuable research tool for investigating P-selectin-mediated processes and a promising candidate for further therapeutic development. The following application notes provide detailed methodologies for formulating this compound in DMSO and other solvents, along with standardized protocols for its application in various experimental contexts.
This compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid] possesses distinct chemical characteristics that influence its solubility behavior and experimental handling. With a molecular weight of 367.83 g/mol and molecular formula C~21~H~18~ClNO~3~, this compound is characterized as a light yellow to yellow solid powder at room temperature [2]. The compound features a tetrahydrobenzoquinoline salicylic acid derivative structure that contributes to its pharmacological activity as a P-selectin inhibitor. The compound's structure includes both hydrogen bond donor (2) and acceptor (4) sites, which influence its solubility characteristics and molecular interactions. The calculated logP value of approximately 4.76 indicates moderate hydrophobicity, which presents formulation challenges that must be addressed for experimental success.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification | Experimental Relevance |
|---|---|---|
| CAS Number | 851546-61-7 | Compound identification and ordering |
| Molecular Formula | C~21~H~18~ClNO~3~ | Calculation of molar solutions |
| Molecular Weight | 367.83 g/mol | Concentration standardization |
| Appearance | Light yellow to yellow solid | Visual identification and quality assessment |
| Purity | ≥98% | Experimental consistency and reproducibility |
| Hydrogen Bond Donors | 2 | Solubility characteristics and molecular interactions |
| Hydrogen Bond Acceptors | 4 | Solubility characteristics and molecular interactions |
The solubility profile of this compound varies significantly across different solvents, with DMSO being the primary solvent for stock solution preparation. According to experimental data, this compound demonstrates solubility in DMSO of ≥45.8 mg/mL, which corresponds to approximately 124.51 mM [2]. This high solubility in DMSO makes it ideal for preparing concentrated stock solutions that can be aliquoted and stored for extended periods. For biological assays requiring aqueous solutions, this compound presents greater challenges due to its hydrophobic nature, with water solubility being substantially lower. This necessitates the use of specialized formulation approaches to maintain compound stability and bioavailability in aqueous experimental systems.
Table 2: Solubility Profile of this compound in Various Solvents
| Solvent | Solubility | Preparation Notes | Recommended Applications |
|---|---|---|---|
| DMSO | ≥45.8 mg/mL (~124.51 mM) | Easy dissolution at room temperature with brief vortexing or sonication | Primary stock solutions for in vitro assays |
| 0.1 M NaOH | Limited data | May require pH adjustment after dissolution | Specific aqueous applications |
| Aqueous Buffers | Very low | Requires formulation aids | Not recommended without solubilization agents |
Purpose: To prepare a stable, concentrated stock solution of this compound in DMSO for use in various in vitro and in vivo experiments.
Materials Required:
Step-by-Step Procedure:
Weighing: Allow the this compound powder to equilibrate to room temperature. Tare a sterile weighing boat or vial on an analytical balance. Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution of 100 mM concentration, weigh 367.8 mg of this compound.
Solvent Addition: Transfer the weighed this compound powder to an appropriate sterile container. Add the required volume of anhydrous DMSO to achieve the desired final concentration. For a 100 mM stock, add 10 mL of DMSO to 367.8 mg of this compound.
Dissolution: Cap the container securely and vortex for 30-60 seconds. If complete dissolution is not achieved, briefly sonicate the solution in a room temperature water bath sonicator for 1-2 minutes. Avoid excessive heating during sonication.
Quality Assessment: Visually inspect the solution for complete dissolution and absence of particulate matter. The solution should appear clear, though it may have a slight yellow color characteristic of this compound.
Aliquoting and Storage: Aseptically aliquot the stock solution into sterile, tightly sealed vials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).
Troubleshooting Notes:
Purpose: To prepare this compound working solutions in aqueous buffers for biological assays while maintaining compound solubility and stability.
Materials Required:
Step-by-Step Procedure:
Preliminary Dilution: Prepare intermediate dilutions of the DMSO stock solution to minimize the final DMSO concentration in aqueous working solutions. Typically, keep final DMSO concentration ≤0.5% for cellular assays and ≤5% for biochemical assays.
Formulation Considerations: For in vivo administration, several formulation approaches can be employed:
Oral Administration Formulations:
Quality Control: After preparation, visually inspect aqueous working solutions for precipitation. If precipitation occurs, consider increasing the surfactant component slightly or using alternative formulation strategies.
Critical Considerations:
Purpose: To evaluate the inhibitory activity of this compound against P-selectin/PSGL-1 binding interactions using cell-based or biochemical assays.
Materials Required:
Step-by-Step Procedure:
Assay Preparation: Coat microplates with recombinant P-selectin (2-5 μg/mL in PBS) overnight at 4°C. Include control wells without P-selectin for background subtraction.
Compound Preparation: Prepare serial dilutions of this compound in assay buffer, maintaining constant DMSO concentration (typically ≤1%) across all wells. Include vehicle control and reference inhibitor if available.
Inhibition Incubation: Add this compound dilutions to P-selectin coated wells and pre-incubate for 30 minutes at room temperature.
Ligand Binding: Add PSGL-1 expressing cells or recombinant PSGL-1 to wells. Incubate for 1-2 hours at room temperature with gentle agitation.
Detection and Quantification: Wash wells to remove unbound ligand. Add detection reagent (primary antibody against PSGL-1 followed by HRP-conjugated secondary antibody, or directly labeled PSGL-1). Develop with appropriate substrate and measure absorbance or fluorescence.
Data Analysis: Calculate percent inhibition relative to vehicle control. Determine IC~50~ values using nonlinear regression analysis of concentration-response data.
Expected Results: this compound typically demonstrates IC~50~ values of 50-125 μM in P-selectin binding inhibition assays [1]. The compound should show concentration-dependent inhibition of P-selectin/PSGL-1 binding.
Purpose: To assess the functional activity of this compound in inhibiting P-selectin mediated cell adhesion under flow conditions.
Materials Required:
Step-by-Step Procedure:
Surface Preparation: Grow endothelial cells to confluence on flow chamber slides or coat slides with recombinant P-selectin (5-10 μg/mL).
Cell Treatment: Pre-treat leukocytes with this compound (0-200 μM) or vehicle control for 30 minutes at 37°C.
Flow Assay: Assemble flow chamber and perfuse treated leukocytes over P-selectin surface at physiological shear stress (1-2 dyn/cm²).
Data Collection: Record cell interactions using time-lapse microscopy. Quantify rolling velocity, number of rolling cells, and firm adhesion.
Data Analysis: Calculate percent inhibition of rolling and adhesion relative to vehicle control.
Expected Results: this compound should demonstrate dose-dependent inhibition of leukocyte rolling and adhesion, with significant effects observed in the 50-150 μM concentration range.
Purpose: To administer this compound to laboratory animals and evaluate its pharmacokinetic profile and bioavailability.
Materials Required:
Step-by-Step Procedure:
Formulation Preparation: Prepare this compound formulation appropriate for the intended route of administration. For oral studies, use 0.5% CMC Na suspension. For intravenous administration, use injectable formulations described in Section 3.2.
Dose Administration: Administer this compound at desired doses (typically 15-100 mg/kg for efficacy studies) [1]. For oral administration, use gavage with appropriate dosing volume (5-10 mL/kg for rats). For intravenous administration, inject via tail vein or other appropriate blood vessel.
Blood Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing anticoagulant.
Plasma Separation: Centrifuge blood samples to obtain plasma. Store at -80°C until analysis.
Bioanalysis: Extract this compound from plasma using protein precipitation or liquid-liquid extraction. Quantify using validated LC-MS/MS methods.
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including C~max~, T~max~, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.
Expected Results: In rats, this compound demonstrates low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [1]. The compound shows dose-dependent exposure following oral administration.
Purpose: To evaluate the anti-inflammatory efficacy of this compound in inhibiting leukocyte rolling in venules.
Materials Required:
Step-by-Step Procedure:
Animal Preparation: Anesthetize rats and exteriorize the cremaster muscle as previously described [1].
Compound Administration: Administer this compound (50 mg/kg) or vehicle control orally 1-2 hours before surgery.
Microscopy: Visualize venules (25-40 μm diameter) using intravital microscopy. Record leukocyte interactions for 1-2 minutes per venule.
Quantification: Analyze recordings to quantify the number of rolling leukocytes, rolling velocity, and adherent cells.
Data Analysis: Compare parameters between treatment groups using appropriate statistical tests.
Expected Results: this compound (50 mg/kg p.o.) significantly reduces the number of rolling leukocytes by approximately 39% compared to vehicle control [1].
Purpose: To assess the antithrombotic efficacy of this compound in a validated venous thrombosis model.
Materials Required:
Step-by-Step Procedure:
Thrombosis Induction: Anesthetize animals and induce venous thrombosis through stasis or endothelial injury methods.
Compound Administration: Administer this compound (100 mg/kg) or vehicle control orally before thrombosis induction.
Thrombus Collection: After predetermined time (typically 24-48 hours), collect thrombi carefully.
Thrombus Weighing: Blot thrombi to remove excess fluid and weigh immediately on analytical balance.
Data Analysis: Compare thrombus weights between treatment groups.
Expected Results: this compound (100 mg/kg p.o.) reduces thrombus weight by approximately 18% compared to vehicle control, without prolonging bleeding time [1].
Purpose: To evaluate the effect of this compound on neointimal hyperplasia following arterial injury.
Materials Required:
Step-by-Step Procedure:
Artery Injury: Anesthetize rats and induce carotid artery injury using balloon catheter or wire injury.
Compound Administration: Administer this compound (15 or 30 mg/kg) or vehicle control orally 1 hour before injury and once daily thereafter for 13 days.
Tissue Collection: Harvest carotid arteries at study endpoint and process for histology.
Morphometric Analysis: Section arteries and stain with hematoxylin and eosin or elastic stains. Measure intimal and medial areas using image analysis software.
Data Analysis: Calculate intima-to-media ratio and compare between treatment groups.
Expected Results: this compound (30 mg/kg p.o.) produces dose-dependent decreases in intima/media ratios of 40.2% compared to vehicle controls [1].
The following diagram illustrates the role of P-selectin in inflammatory and thrombotic processes, highlighting the molecular targets of this compound inhibition:
Figure 1: P-Selectin Signaling Pathway in Inflammation and Thrombosis
This pathway illustrates how vascular injury or inflammation leads to P-selectin expression on activated platelets and endothelial cells. P-selectin then binds to PSGL-1 on leukocytes, initiating a cascade of events including leukocyte rolling, activation, firm adhesion, and ultimately contributing to thrombus formation and tissue inflammation. This compound inhibits this pathway by blocking P-selectin expression and interfering with P-selectin/PSGL-1 binding interactions, thereby reducing downstream inflammatory and thrombotic processes [3] [1].
The following diagram outlines a comprehensive experimental workflow for evaluating this compound activity from in vitro characterization to in vivo efficacy:
Figure 2: Experimental Workflow for this compound Evaluation
This workflow outlines a systematic approach for evaluating this compound, beginning with compound preparation and progressing through in vitro characterization, pharmacokinetic studies, and efficacy evaluation in disease models. The results from each stage inform the design of subsequent experiments, ensuring comprehensive compound characterization [2] [1].
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Precipitation in stock solutions | Moisture introduction, temperature fluctuations, excessive concentration | Warm to room temperature, vortex thoroughly, sonicate briefly; prepare fresh stock solutions if precipitation persists |
| High background in binding assays | Non-specific binding, inadequate washing, improper blocking | Optimize blocking conditions (BSA, casein); increase wash stringency; include appropriate controls |
| Variable results in animal models | Formulation instability, dosing inconsistencies, biological variability | Standardize formulation procedures; ensure consistent dosing techniques; increase sample size for in vivo studies |
| Low oral bioavailability | Poor absorption, first-pass metabolism, formulation issues | Consider alternative administration routes; optimize formulation with absorption enhancers; conduct PK studies to confirm exposure |
| Cellular toxicity in assays | Excessive DMSO concentrations, compound toxicity at high doses | Maintain DMSO ≤0.5% in cell assays; establish cytotoxicity profile; use appropriate concentration ranges |
Recent research has explored structural analogs and formulation strategies to enhance the solubility and efficacy of P-selectin inhibitors like this compound. One promising approach involves the development of THCMA (3S-1,2,3,4-tetrahydro-β-carboline-3-methyl aspartyl ester), a novel small-molecule P-selectin inhibitor designed as an amphiphile containing pharmacophores of this compound. THCMA demonstrates significantly improved aqueous solubility—approximately 1,030-fold higher than this compound—and enhanced oral efficacy in preclinical models [3]. This demonstrates the potential for molecular optimization to address solubility challenges while maintaining or improving pharmacological activity.
For researchers working with this compound, several additional optimization strategies can be employed:
This compound represents a valuable research tool for investigating P-selectin-mediated processes in inflammation, thrombosis, and related pathological conditions. The application notes and protocols provided herein offer comprehensive guidance for formulating this compound in DMSO and other solvents, along with standardized methodologies for evaluating its activity in both in vitro and in vivo systems. The detailed solubility characteristics (≥45.8 mg/mL in DMSO), formulation protocols, and experimental workflows support the reliable and reproducible investigation of this P-selectin inhibitor. Through careful attention to compound handling, formulation optimization, and appropriate experimental design, researchers can effectively utilize this compound to advance our understanding of P-selectin biology and explore potential therapeutic applications for inflammatory and thrombotic disorders.
This compound is a small molecule P-selectin inhibitor investigated for its potential in treating thrombosis and inflammation [1] [2]. The core problem is its inherently low water solubility. Quantitative data highlights the extent of this challenge:
| Property | Value for this compound | Source / Context |
|---|---|---|
| Water Solubility | 0.0022 mg/mL (Predicted) | ALOGPS, cited in DrugBank [2] |
| Comparative Solubility | ~1,030-fold lower than a novel inhibitor (THCMA) | Experimental comparison in a 2021 study [3] |
| logP (Measure of lipophilicity) | 5.86 (Predicted) | Calculated by Chemaxon [2] |
| logS (Measure of solubility) | -5.2 (Predicted) | ALOGPS [2] |
This poor solubility is a common problem in drug development, as over 40% of new chemical entities (NCEs) are classified as practically insoluble in water [4]. For a drug to be absorbed, it must be in solution at the site of absorption, making solubility a critical parameter for achieving the desired pharmacological response in experimental models [4].
You can address this compound's solubility through two main approaches: using standard formulation techniques or exploring a novel, more soluble analog.
Recent research has focused on designing new molecules based on this compound's pharmacophores but with greatly improved properties. The molecule THCMA is a prime example.
For working directly with this compound, standard physical and chemical modification techniques can be applied. The table below summarizes viable options.
| Technique | Category | How It Works | Potential Application to this compound |
|---|---|---|---|
| Particle Size Reduction: Nanonization | Physical Modification | Increases surface area-to-volume ratio, enhancing dissolution rate [6]. | Reducing this compound to nanoparticle size (e.g., <2000 nm) to improve dissolution. |
| Salt Formation | Chemical Modification | Increases water solubility by forming a salt with an acid or base; can also improve stability [4]. | Investigate forming a salt of this compound, potentially using its carboxylic acid group. |
| Solid Dispersion | Physical Modification | Dispersing a poorly soluble drug in a hydrophilic polymer matrix to improve wettability and dissolution [6]. | Creating a solid dispersion of this compound using polymers like polyethylene glycol (PEG). |
| Use of Surfactants & Cosolvents | Miscellaneous Methods | Surfactants reduce interfacial tension; cosolvents (e.g., PEG, ethanol) change solvent properties to aid dissolution [4]. | Employing surface-active agents or solvent mixtures in in vitro assay systems. |
The following data from published studies can serve as a benchmark for your own experimental designs with this compound.
| Study Model | This compound Dose & Route | Key Efficacy Findings | Solubility Protocol / Note |
|---|---|---|---|
| Rat Cremaster Venule Inflammation Model [1] | 50 mg/kg, oral | 39% reduction in rolling leukocytes | The study demonstrates oral efficacy, implying a formulation was achieved. |
| Rat Venous Thrombosis Model [1] | 100 mg/kg, oral | 18% reduction in thrombus weight | No bleeding time prolongation. |
| Rat Stenosis VT Model [7] [8] | 30 mg/kg, oral, daily | Decreased vein wall injury and inflammation | - |
| *In Vitro* P-selectin Binding Assay [1] | N/A | IC₅₀ of 50-125 µM | The compound was dissolved for cell-based assays. |
For the novel inhibitor THCMA, which directly addresses this compound's limitations, the experimental protocol for its self-assembly and testing involved:
A: DMSO is a suitable solvent for preparing concentrated stock solutions. One supplier indicates a solubility of ≥ 45.8 mg/mL (124.51 mM) in DMSO, though they note it is hygroscopic [9]. For aqueous assay buffers, you will need to dilute this stock solution. The presence of residual DMSO in the final assay (typically kept below 1%) is a critical factor to control.
A: Yes, it can. The reported IC₅₀ for this compound inhibiting P-selectin binding is in the range of 50 to 125 µM [1]. Achieving these concentrations in a purely aqueous experimental buffer can be challenging. Any precipitation of the compound means the nominal concentration is not the true bioavailable concentration, which could lead to an underestimation of its potency. It is essential to confirm that the compound remains in solution throughout the duration of your experiment.
A: Yes. As discussed, THCMA is a new small-molecule P-selectin inhibitor designed based on this compound's structure. It was specifically engineered to be an amphiphile, allowing it to form nanoparticles and achieve a water solubility over 1,000 times greater than this compound [3] [5]. This makes it a powerful reference compound and a promising candidate for future research.
This flowchart outlines a logical approach to selecting the right solubility enhancement method for your this compound experiments.
The table below summarizes the key physicochemical properties and handling information for this compound.
| Property | Specification |
|---|---|
| CAS Number | 851546-61-7 [1] [2] |
| Molecular Formula | C₂₁H₁₈ClNO₃ [1] [2] |
| Molecular Weight | 367.83 g/mol [1] [2] |
| Purity | ≥ 98% [2] |
| Physical Form | Light yellow to yellow solid powder [1] [2] |
| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years) [1] [2] Solution: -80°C (6 months) or -20°C (1 month) [1] [2] | | Solubility in DMSO | ≥ 45.8 mg/mL (~124.51 mM) [1] [2] |
Here are detailed methodologies for using this compound in animal models, as cited in the literature.
This protocol is used to study the protective effects of this compound on the vein wall following a thrombosis [3].
This protocol investigates the effect of this compound on neutrophil extracellular traps (NETs) formation and pancreatitis severity [4].
This study describes the use of this compound to assess its effect on rolling leukocytes and thrombus weight [1].
The following diagram illustrates the signaling pathway through which P-selectin inhibition with this compound reduces inflammation and tissue injury, as demonstrated in recent Acute Pancreatitis (AP) research [4].
Q1: What is the specific biological target and potency of this compound? this compound is a selective, oral P-selectin inhibitor. It blocks the interaction between P-selectin and its primary ligand, PSGL-1, with an IC₅₀ of 125 μM in vitro [1] [5].
Q2: What is the evidence for this compound's efficacy in humans? A clinical trial in healthy smokers showed that a single 600 mg oral dose achieved plasma concentrations of ~1906 ng/mL at 4 hours. However, at this dose, it did not significantly inhibit platelet-monocyte aggregate formation [5]. Its clinical efficacy for therapeutic indications is still being established [5] [2].
Q3: How should I prepare a stock solution of this compound? this compound is highly soluble in DMSO. A typical stock solution can be prepared at a concentration of 10-100 mM. For example, to make a 10 mM solution, dissolve 3.68 mg of this compound in 1 mL of DMSO [1] [2].
Problem: Poor solubility in aqueous buffers for in vivo injections.
Solution: Use the recommended injection formulations. For example, prepare a mixture of DMSO, PEG300, Tween 80, and Saline in a ratio of 10:40:5:45. Always prepare fresh in vivo formulations for optimal results [2].
Problem: No observed effect in a cellular model.
Investigation: Verify the functional activity of your P-selectin source. Ensure that your assay conditions (e.g., flow cytometry for platelet-monocyte aggregates) are sensitive enough. Note that one human study found a lack of effect at a 600 mg dose, so confirming the effective concentration in your system is crucial [5].
Problem: Inconsistent in vivo results.
Investigation: Confirm the storage condition and age of your stock solution. Use freshly prepared solutions and strictly adhere to the validated dosing regimens and animal models described in the literature [1] [3].
The following table consolidates the concentrations and doses of this compound used in various experimental models to achieve inhibition of P-selectin-mediated interactions.
| Model / Assay Type | This compound Concentration / Dose | Key Findings / Effect | Citation |
|---|---|---|---|
| Cholestatic Liver Injury (Mouse, in vivo) | 10 mg/kg (oral gavage) | Reduced neutrophil recruitment and alleviated liver injury. | [1] |
| Venous Thrombosis (Rat, in vivo) | 30 mg/kg (oral gavage, daily) | Decreased vein wall stiffness and intimal thickness; superior to low-molecular-weight heparin in some parameters. | [2] |
| Static Cell Adhesion Assay (in vitro) | IC₅₀ = 12.3 µM | Inhibited the binding of activated platelets to human neutrophils. | [3] |
| Acute Surgical Inflammation (Rat, in vivo) | 30 mg/kg (oral) | Reduced leukocyte rolling and adhesion in surgically prepared muscle tissue. | [3] |
To help you effectively apply this information in your research, here are the detailed methodologies and contexts for the key studies cited.
This protocol is used to quantify the inhibition of platelet-neutrophil interactions.
These models demonstrate the efficacy of this compound in living organisms with complex inflammatory and thrombotic processes.
The diagram below outlines a general workflow for evaluating this compound in both in vitro and in vivo settings, based on the cited methodologies.
For a drug development professional, recognizing and controlling for batch-to-batch variability is crucial for achieving reliable and reproducible experimental results. This variability refers to differences in the properties of a drug substance between different manufacturing batches [1].
In the context of a compound like PSI-697, variability could theoretically arise in attributes like purity, potency, or the concentration of unknown impurities. Such differences can directly impact your experimental outcomes by affecting the effective dose or the specificity of the biological response [2]. One study on Advair Diskus demonstrated that batch-to-batch differences were large enough to cause bio-inequivalence in pharmacokinetic studies, highlighting the real-world impact of this issue [1].
The core of managing variability lies in a rigorous analytical similarity assessment. The following table summarizes the key components of this process.
| Assessment Component | Description | Application to this compound |
|---|---|---|
| Critical Quality Attributes (CQAs) | Physicochemical/biological properties defining identity, purity, potency [2]. | Purity (99.79% per vendor analysis), identity, potency (IC₅₀ for P-selectin). |
| Quality Range (QR) Method | Establishes acceptable range (e.g., mean ± 1.5 SD) for CQAs from multiple reference batches [2]. | Create reference profile for this compound CQAs; test batches must fall within this range. |
| Variance Component Analysis | Statistical model separating total variability into between-batch and within-batch components [2]. | Use nested linear model to quantify true batch-to-batch variance vs. analytical method noise. |
A more advanced method, the QRML (Quality Range via Maximum Likelihood), uses a two-level nested linear model to account for both between-batch and within-batch variances, providing a more reliable standard deviation for setting quality bounds [2]. The process involves:
Known Data from Supplier:
Experimental Use & Signaling Pathway: this compound is used in research to inhibit P-selectin. Recent studies explore its role in disease models like acute pancreatitis (AP). The diagram below illustrates the signaling pathway this compound inhibits, based on a 2023 study [4].
In this pathway, P-selectin binds to its receptor, PSGL-1, on neutrophils. This triggers phosphorylation of Syk, mediates an intracellular calcium signal, and leads to the activation of the enzyme PAD4, which ultimately drives the formation of Neutrophil Extracellular Traps (NETs) [4]. This compound acts as a P-selectin inhibitor to block this cascade at the start [3] [4].
The experimental workflow for the in vivo study of this compound in this context is summarized below.
This workflow shows how researchers induced AP in mice, observed elevated levels of NETs and PAD4, then pre-treated with this compound to observe a blunting of NETs formation and PAD4 expression, which ameliorated the severity of AP [4].
Q1: Why is batch-to-batch variability a critical concern in preclinical research with inhibitors like this compound? It is a major confounding factor. Significant variability can lead to inconsistent experimental results, making it difficult to distinguish between a true biological effect and an artifact caused by differences in the drug's properties between batches [1]. This can compromise the validity and reproducibility of your research.
Q2: What is the practical consequence of ignoring between-batch variance in my analysis? Ignoring this variance leads to an artificially narrow confidence interval when setting quality ranges or assessing bioequivalence. This overestimates the certainty in your results, potentially leading to incorrect conclusions about the consistency of your test material [1] [2].
Q3: If vendor analysis shows high purity, do I still need to assess batch variability for my key experiments? Yes, absolutely. While purity is a fundamental CQA, it does not guarantee consistency in other attributes that may affect the biological activity of the compound in your specific assay system. A multi-attribute approach is always recommended [2].
The table below summarizes key experimental findings and dosing information for this compound from recent literature.
| Aspect | Details from Literature |
|---|---|
| Mechanism of Action | Selective antagonist of P-selectin, inhibiting its interaction with PSGL-1 [1] [2]. |
| Reported Efficacy & Models | • Acute Pancreatitis (Mouse Model): Reduced NETs formation, PAD4 expression, and histopathological score [2]. • Cholestatic Liver Injury (Mouse Model): Reduced neutrophil recruitment and liver injury [3]. • Human Platelet Studies: A 600 mg oral dose did not significantly inhibit platelet-monocyte aggregate formation in healthy smokers [1]. | | Dosing & Concentration | • In Vivo (Mouse Models): Information on specific dosing regimens was not fully detailed in the available abstracts [3] [2]. • Ex Vivo/In Vitro: Used at 20 µM (≈7400 ng/mL) in whole blood studies [1]. | | Pharmacokinetics (Human) | A single 600 mg oral dose achieved a plasma concentration (Cmax) of ~1906 ng/mL at 4 hours and ~83 ng/mL at 24 hours [1]. |
Here are solutions to common challenges you might face in your research.
Challenge 1: Lack of Efficacy in Model
Challenge 2: Measuring Tissue Distribution
Here is a detailed methodology for a key experiment used to validate this compound's activity.
Protocol: Assessing this compound Efficacy in a Mouse Model of Acute Pancreatitis (AP) [2]
This protocol is adapted from published work showing that this compound blunts NET formation and ameliorates AP severity.
1. Model Induction:
2. Treatment Protocol:
3. Sample Collection:
4. Endpoint Analysis:
The following diagram illustrates the mechanism of P-selectin and how this compound intervenes, based on findings from multiple studies [1] [3] [2].
Diagram 1: this compound inhibits P-selectin to block neutrophil-driven tissue injury.
To summarize the critical points for your work on optimizing this compound's tissue distribution:
The following table summarizes the key experimental findings on PSI-697's ability to modulate cytokines and inflammation in various disease models.
| Disease Model | Key Cytokines/Inflammatory Mediators Affected | Reported Effect of this compound | Primary Finding |
|---|---|---|---|
| Venous Thrombosis (Rat Stenosis Model) [1] | IL-13, MCP-1, PDGF-ββ | Significantly decreased [1] | Reduced vein wall injury and inflammation, superior to LMWH in some parameters [1]. |
| Venous Thrombosis (Mouse Ligation Model) [2] | IL-10 | Significantly increased (at 2 days) [2] | Decreased thrombosis and altered microparticle populations [2]. |
| Acute Pancreatitis (AP) (Mouse Model) [3] | IL-6 (implied via NETs/PAD4 reduction) | Blunted NETs formation and PAD4 expression [3] | Ameliorated the severity of AP [3]. |
| Platelet-Monocyte Aggregation (Human Study) [4] | (Flow cytometry measurement) | No demonstrable effect at 600 mg dose [4] | Did not inhibit basal or stimulated platelet–monocyte aggregate formation [4]. |
Here are detailed methodologies for the experiments that demonstrated this compound's efficacy, which you can adapt for your research.
This protocol is based on the study where this compound reduced vein wall injury and cytokine levels [1].
This protocol outlines the method from the study where this compound reduced NETosis and pancreatitis severity [3].
The study on Acute Pancreatitis identified a specific signaling pathway through which P-selectin inhibition with this compound exerts its effect. The diagram below illustrates this mechanism.
Q1: Why did this compound show no effect on platelet-monocyte aggregates in one human study, while reducing cytokines in animal models? A1: The 2013 human study used a single 600 mg oral dose in healthy smokers. The authors noted that at 24 hours, the plasma concentration had fallen to 83 ng/mL, which may have been below the therapeutic threshold. In contrast, positive animal studies used sustained, higher doses relative to body weight (e.g., 30 mg/kg daily in rats) [4] [1]. This suggests that the dosing regimen and resulting plasma concentrations are critical. Future experiments should prioritize dose-ranging studies to establish a consistently effective concentration in humans.
Q2: Besides the direct inhibition of P-selectin, are there other mechanisms by which this compound reduces inflammation? A2: Evidence suggests secondary mechanisms related to thrombus resolution. This compound treatment has been shown to significantly increase plasma D-dimer levels, indicating enhanced fibrinolysis and thrombus breakdown [5]. Furthermore, it alters circulating microparticle populations, potentially by reducing their consumption into the thrombus [2]. By promoting thrombus resolution and altering vesicular communication, this compound indirectly reduces the localized inflammatory focus.
Q3: What is the recommended first step to validate the activity of a this compound batch in our lab? A3: It is recommended to use a established in vitro cell-based assay. Isolate neutrophils from human peripheral blood using density-gradient centrifugation (purity >96%). Stimulate the neutrophils with a recombinant P-selectin protein in the presence or absence of your this compound batch. Measure NETs formation as a primary endpoint using:
The table below summarizes the core characteristics and experimental efficacy data for this compound.
| Aspect | Details and Experimental Findings |
|---|---|
| Mechanism of Action | Small-molecule, oral inhibitor of P-selectin, a cell adhesion molecule critical in inflammation and thrombosis [1] [2]. |
| Key Efficacy In Vivo | • Thrombus Resolution: ~80% vein lumen opening in a baboon DVT model vs. 0% in controls [1]. • Vein Wall Protection: Superior to LMWH (enoxaparin) in reducing vein wall stiffness and intimal thickening in a rat DVT model [2] [3]. • Anti-inflammatory: Significantly reduced vein wall IL-13, MCP-1, and PDGF-ββ in rats [2] [3]. | | Lack of Anticoagulation | Promoted thrombus resolution without affecting measured coagulation parameters, suggesting a potential bleeding risk advantage [1]. | | Human Trial Result | Did not inhibit platelet-monocyte aggregate formation in healthy human smokers at a 600 mg dose [4]. | | Major Limitations | • Low water solubility and binding affinity (Kd ~200 µM) [5]. • Ineffective in human trial at the tested dose [4]. |
Here are solutions to frequently encountered problems when working with this compound.
| Issue | Possible Cause | Recommended Solution |
|---|
| Lack of efficacy in cellular assays (e.g., PMA formation) | • Low potency and solubility of this compound. • Insufficient plasma concentration. | • Use a positive control (e.g., P-selectin blocking antibody like CLB-Thromb/6) to validate the assay [4]. • Consider alternative, more potent inhibitors (e.g., THCMA) for in vitro work [5]. | | Poor in vivo efficacy at tested doses | • Low oral bioavailability or rapid clearance. • Species-specific differences in metabolism. | • In animal studies (rat, baboon), effective oral doses were typically 30 mg/kg [1] [2] [3]. • For thrombosis models, initiate dosing before or shortly after thrombus induction for optimal effect on resolution and inflammation [1]. | | Challenges with solubility for dosing | Inherently low water solubility of this compound [5]. | • Use formulation vehicles like DMSO for stock solutions followed by dilution in a compatible aqueous medium (e.g., saline with cyclodextrins). • The research compound THCMA was specifically designed to address this issue with 1,000-fold higher solubility [5]. |
For researchers looking to replicate key studies, here are summarized methodologies from the literature.
This protocol is used to assess the effect of this compound on thrombus resolution and vein wall injury [2] [3].
This protocol is for evaluating the pharmacodynamic effect of P-selectin inhibitors in human blood [4].
The following diagram visualizes the therapeutic mechanism of this compound and its integration into a typical in vivo research workflow.
Given the limitations of this compound, research has moved towards developing superior analogs.
The table below summarizes a comparison based on the available data.
| Feature | This compound | Crizanlizumab |
|---|---|---|
| Inhibitor Type | Small molecule [1] | Humanized monoclonal antibody [2] [3] |
| Administration | Oral [1] [4] | Intravenous (IV) infusion [2] [3] |
| Key Experimental Findings | - Reduced thrombus weight by 18% in a rat model [1]
Here is a deeper look into the key studies and experimental protocols for these inhibitors.
The diagrams below illustrate the general role of P-selectin in thrombosis and a common workflow for evaluating inhibitors in animal models.
| Aspect | PSI-697 (P-selectin Inhibitor) | Low-Molecular-Weight Heparin (LMWH) | Vehicle Control | Key Findings & Value Proposition of this compound |
|---|---|---|---|---|
| Thrombus Resolution | >80% vein lumen opening over time in a baboon model [1] | Opening evident but slightly deteriorated over time [1] | 0% opening [1] | This compound significantly promotes thrombus resolution compared to control and may have advantages over LMWH over time. [1] |
| Anti-Inflammatory Effects on Vein Wall | Significantly decreased vein wall inflammation (by MRV) and stiffness. Reduced intimal thickness and profibrotic mediators (IL-13, MCP-1, PDGF-ββ) [2] | Decreased vein wall stiffness, but less effectively than this compound. Increased vein wall monocytes and inflammatory cells. [2] | High levels of inflammation and injury [2] | Superior to LMWH in reducing post-thrombotic vein wall injury and fibrosis, a key factor in preventing long-term complications. [2] |
| Mechanism of Action | Inhibits P-selectin, a cell adhesion molecule that promotes inflammation and thrombosis. No measured anticoagulation in plasma. [1] | Activates antithrombin to inhibit coagulation factors Xa and IIa (thrombin). A known anticoagulant. [3] [4] | N/A | Works via a novel, non-anticoagulant pathway, potentially offering a lower bleeding risk profile. [1] |
| Effect on D-dimer | Significantly increased plasma D-dimer levels post-thrombosis [1] | Not highlighted in the results [1] | Lower D-dimer levels [1] | Elevated D-dimer suggests this compound enhances fibrinolysis (clot breakdown), explaining its pro-resolution effect. [1] |
To help you evaluate the quality of the data, here are the methodologies from the key studies cited.
The following diagram illustrates the proposed mechanism by which this compound exerts its effects, contrasting it with the pathway of standard anticoagulants.
The data indicates that this compound represents a novel therapeutic strategy by targeting the inflammatory and pro-thrombotic interactions between platelets, leukocytes, and the endothelium, rather than directly inhibiting coagulation factors [1] [2] [5].
| Feature | This compound (P-Selectin Inhibitor) | Traditional Antiplatelet Drugs (e.g., Aspirin, Clopidogrel) |
|---|---|---|
| Primary Molecular Target | P-selectin (an adhesion molecule on platelets/endothelium) [1] [2] | Cyclooxygenase-1 (COX-1), P2Y12 ADP receptor, GPIIb/IIIa receptor [3] [4] |
| Main Mechanism of Action | Blocks P-selectin binding to PSGL-1, inhibiting leukocyte-platelet/endothelial adhesion and inflammation-mediated thrombosis [1] [2] [5] | Irreversibly inhibits key pathways in platelet activation and aggregation (TXA2 synthesis, ADP signaling, fibrinogen binding) [3] [4] |
| Key Quantitative Findings | • IC₅₀ (in vitro): 50-125 µM for P-selectin/PSGL-1 binding inhibition [5] • In vivo (mouse): 100 mg/kg reduced neutrophil adhesion by 55% & neutrophil-platelet aggregates by 78% [5] | • Aspirin: A single dose has a permanent effect (lifespan of platelet) [4] • Clopidogrel: 75 mg/day showed 8.7% relative risk reduction in ischemic events vs. aspirin (CAPRIE trial) [4] | | Effects on Platelet Aggregation | No direct inhibition of platelet aggregation; targets inflammatory cell adhesion [1] | Directly and potently inhibits platelet aggregation [3] [4] | | Primary Indication (Therapeutic Goal) | Investigational for inflammation-driven conditions: vaso-occlusion in Sickle Cell Disease, vascular inflammation [2] [5] | Approved for preventing arterial thrombosis: Acute Coronary Syndrome, stroke, post-PCI/stenting [3] [6] | | Current Clinical Status | Preclinical and early-phase clinical research [1] [2] [5] | Well-established, widely used in clinical practice worldwide [3] [6] |
For researchers, the specific methodologies from key studies are crucial for evaluating these agents.
The data for this compound primarily comes from rodent studies, which demonstrate its efficacy in models of vascular inflammation and thrombosis.
1. Static Cell Adhesion Assay [2]
2. Acute Surgical Inflammation (ASI) Model [2]
3. Sickle Cell Disease (Vaso-Occlusion) Model [5]
The efficacy of established antiplatelet drugs is proven in large-scale human trials.
The different mechanisms of this compound and common antiplatelet drugs can be visualized in the following pathway diagram.
The table below summarizes the available affinity and potency data for various P-selectin inhibitors, showcasing the significant differences in their effectiveness.
| Inhibitor Name | Type / Category | Reported Affinity/Potency | Notes |
|---|
| PSI-697 | Small Molecule | IC50: 50-125 µM [1] Kd: ~200 µM [2] [3] | Early orally active inhibitor; relatively low potency [2]. | | THCMA | Small Molecule (Nanomedicine) | Docked Binding Free Energy: -7.45 kcal/mol [2] | Designed as an improved, highly soluble derivative of this compound; reported to have 100x greater oral efficacy in animal thrombosis models [2]. | | GSnP-6 | Glycopeptide Mimic | Kd: ~22 nM [3] | High-affinity, stable mimic of PSGL-1; requires intravenous administration [3]. | | P-sel / PSGL-1 | Natural Interaction | Kd: 320 ± 20 nM [4] [5] | Baseline for native, high-affinity binding. | | P-sel / Heparin | Glycosaminoglycan | Kd: 115 ± 6 nM [6] | Reference for a different binding interaction. |
Here is a deeper look into the experimental findings and protocols for the key inhibitors.
For researchers, understanding the core methodologies used to generate this data is essential.
SPR (e.g., using a Biacore system) is a primary method for determining binding affinity (Kd), and association (kon) and dissociation (koff) rates [4] [5].
This method is used to evaluate an inhibitor's ability to disrupt a known protein-protein interaction [2].
The following diagram synthesizes the pathway through which P-selectin inhibition is being therapeutically targeted, based on the cited research.
This field is evolving from intravenous biologics toward more convenient and potent oral therapies. The key challenge has been achieving high affinity with small molecules, a hurdle that newer candidates like THCMA are attempting to overcome with innovative drug design and formulation strategies [2].
| Inhibitor Name | Type / Class | Key Findings & Experimental Data | Reported Safety & Efficacy Profile | Development Status / Context |
|---|
| PSI-697 | Small molecule | Venous Thrombosis (Rat Model): Reduced vein wall injury and stiffness, decreased inflammatory cytokines (IL-13, MCP-1). Superior to LMWH (enoxaparin) in some parameters. No reduction in thrombus mass [1].
Cholestatic Injury (Mouse Model): Reduced neutrophil recruitment and alleviated liver injury [2].
Human Study (Healthy Smokers): No effect on basal or TRAP-stimulated platelet-monocyte aggregate formation at 4 or 24 hours [3]. | No bleeding risk reported in animal studies [1]. Ineffective in inhibiting platelet-monocyte aggregation in one human trial [3]. | Clinical development for conditions like scleritis was terminated [4]. | | ShFCS-A1 / ShFCS-A2 | Oligosaccharide derivative (from sea cucumber) | In Vitro (ELISA): Dose-dependent P-selectin inhibition. ShFCS-A1 showed >96% inhibition at 10 μM and near-complete inhibition at 100 μM [5].
Cellular Assay: Inhibited P-selectin binding to HL-60 cells by >92% at 100 μM [5].
Molecular Docking: High affinity for P-selectin (Binding energy: ~ -6.0 kcal/mol) [5]. | No direct safety data from the search results. Presented as a potential therapeutic agent with "potent inhibitory effects" [5]. | Preclinical research stage. Proposed as a novel small-molecule inhibitor [5]. | | TBC-1269 (Bimosiamose) | Small molecule | Information on specific experimental data not in search results. Cited as a prior example of a P-selectin inhibitor in clinical/preclinical stages [5]. | Information on specific safety data not in search results. Described as exhibiting "suboptimal efficacy" that failed to meet clinical requirements [5]. | Clinical/preclinical development stage [5]. | | Crizanlizumab | Monoclonal Antibody | Information on specific experimental data not in search results. The first FDA-approved P-selectin inhibitor for sickle cell disease [5]. | Information on specific safety data not in search results. Limitations noted: high production costs and poor transport stability [5]. | FDA-approved [5]. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies.
Animal Model of Venous Thrombosis (for this compound) [1]:
In Vitro P-Selectin Binding Inhibition (for ShFCS compounds) [5]:
Human Study on Platelet-Monocyte Aggregation (for this compound) [3]:
The search results describe a specific signaling axis relevant to cholestatic liver injury, which was successfully targeted by this compound in a mouse model [2]. The following diagram illustrates this pathway and the inhibitor's role.
The experimental workflow for evaluating the FCS-based oligosaccharides combined chemical synthesis with biochemical and cellular assays [5], as shown below.
The table below summarizes the experimental data for this compound from two key animal studies, comparing its performance against Low-Molecular-Weight Heparin (LMWH) and control groups.
| Disease Model | Treatment Groups | Key Efficacy Findings | Key Mechanisms & Additional Findings |
|---|
| Baboon Model of Venous Thrombosis [1] | • this compound (30 mg/kg, oral, daily) • LMWH (1.5 mg/kg, subcutaneous, daily) • Vehicle Control | • Thrombus Resolution: >80% vein lumen opening with this compound vs. 0% for control (p<0.01) [1]. • LMWH Comparison: Vein opening with LMWH slightly deteriorated over time compared to this compound [1]. | • Anti-inflammatory: Significantly decreased vein wall inflammation measured by MRV [1]. • No Anticoagulation: Effective without measurable anticoagulant activity [1]. • Fibrinolysis: Significantly increased plasma D-dimer levels vs. other groups [1]. | | Rat Model of DVT (Inferior Vena Cava Stenosis) [2] | • this compound (30 mg/kg, oral, daily) • LMWH (Enoxaparin, 3 mg/kg, subcutaneous, daily) • this compound + LMWH • Untreated Controls | • Thrombus Mass: No significant reduction with any treatment [2]. • Vein Wall Injury: this compound superior to LMWH and control in reducing vein wall stiffness and intimal thickness [2]. | • Inflammatory Mediators: Significantly reduced IL-13, Monocyte Chemotactic Protein-1, and Platelet-Derived Growth Factor ββ levels [2]. • Cellular Inflammation: this compound alone did not increase vein wall monocytes/total inflammatory cells, unlike LMWH and combination therapy [2]. |
Here are the detailed methodologies from the two primary studies cited in the table.
Baboon Model of Venous Thrombosis [1]
Rat Model of Deep Vein Thrombosis (DVT) [2]
The following diagram illustrates the role of P-selectin in venous thrombosis and the mechanism of action for this compound, based on the context from the search results.
Mechanism of P-Selectin in Thrombosis and this compound Inhibition
The table below summarizes the available experimental data for PSI-697 and other P-selectin inhibitors, which shows that this compound is characterized as a selective P-selectin antagonist, though quantitative data for E-selectin is lacking.
| Inhibitor Name | Reported Specificity | Affinity for P-selectin (Kd or IC₅₀) | Affinity for E-selectin | Key Experimental Findings |
|---|---|---|---|---|
| This compound | Selective P-selectin antagonist [1] | Kd ~200 μM [2] | Not specified in the available data | Reduced thrombosis and vein wall injury in animal models without affecting thrombus mass [3] [4]. Did not inhibit platelet-monocyte aggregate formation in a human clinical trial [1]. |
| Bimosiamose (TBC1269) | Pan-selectin inhibitor [2] | IC₅₀ ~70 μM [2] | IC₅₀ >500 μM [2] | A broad-spectrum inhibitor that targets all three selectins (P, E, and L) [2]. |
| GMI-1070 (Rivipansel) | Not fully specified | IC₅₀ ~423 μM [2] | Not specified | Known for its development in treating sickle cell disease; requires high daily doses due to low potency [2]. |
| GSnP-6 | High-affinity PSGL-1 mimetic | Kd ~22 nM [2] | Not specified | A glycosulfopeptide that potently blocks P-selectin/PSGL-1 interactions with high stability and nanomolar affinity [2]. |
The data on this compound primarily comes from in vivo models and one human clinical study, focusing on its functional effects rather than direct binding measurements to E-selectin.
To understand the challenge of specificity, it is helpful to know the biological context. The selectin family consists of three closely related calcium-dependent lectins: P-selectin, E-selectin, and L-selectin [6] [7]. They share a common domain structure, including a N-terminal carbohydrate recognition domain that binds to glycan ligands like sialyl Lewis x (sLeˣ) [7]. This structural similarity makes developing highly selective inhibitors difficult.
The following diagram illustrates the role of P-selectin in the inflammatory cascade, which is the primary target for these inhibitors.
Current inhibitor strategies include:
The search results confirm this compound is a selective P-selectin antagonist, but its functional potency is low compared to other modalities. The lack of reported E-selectin data is a significant gap.
For your research and development purposes, the key implications are:
The table below summarizes the core information available on this compound.
| Attribute | Description |
|---|---|
| Drug Type | Small Molecule [1] |
| Mechanism of Action | P-selectin inhibitor [1] |
| Related Clinical Trial | A Phase 1 trial for the treatment of Scleritis was terminated. No results have been published [1]. |
| Other Research Context | Preclinical studies have investigated this compound in other conditions involving inflammation and thrombosis, such as acute pancreatitis and venous thrombosis [2] [3]. |
Although clinical data for scleritis is missing, experimental studies in other diseases provide insight into the drug's potential mechanism and effects. The table below summarizes quantitative findings from a study on acute pancreatitis (AP) in mice.
| Experimental Group | Effect on NETs Formation | Effect on PAD4 Expression | Effect on AP Severity (Histopathological Score, etc.) |
|---|---|---|---|
| AP Model (Untreated) | Increased [2] | Increased [2] | Increased [2] |
| AP Model + this compound | Blunted/Decreased [2] | Decreased [2] | Ameliorated/Reduced [2] |
The findings in the table above were derived from the following methodology [2]:
The study in acute pancreatitis proposed a specific signaling pathway through which P-selectin inhibition with this compound exerts its effect. The diagram below visualizes this mechanism.